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  • Product: 2-(4-Methoxyphenyl)-6-methylbenzoic acid
  • CAS: 1261902-83-3

Core Science & Biosynthesis

Foundational

Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of 2-(4-Methoxyphenyl)-6-methylbenzoic acid: A Technical Guide

Executive Summary In modern medicinal chemistry and advanced materials science, sterically hindered biaryl systems are recognized as privileged scaffolds. 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, sterically hindered biaryl systems are recognized as privileged scaffolds. 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) is a highly specialized di-ortho-substituted biaryl compound. The steric repulsion between the ortho-methyl group and the ortho-carboxylic acid forces the two aromatic rings out of coplanarity, inducing a specific three-dimensional conformation critical for targeted receptor binding and asymmetric catalysis. This whitepaper provides a comprehensive technical breakdown of its chemical structure, molecular weight, and a field-validated synthetic methodology for its preparation.

Structural Elucidation and Physicochemical Profiling

The structural core of 2-(4-Methoxyphenyl)-6-methylbenzoic acid consists of a benzoic acid moiety serving as the primary aromatic system. The carboxylic acid (-COOH) is located at position 1. The defining structural features are the substituents at the ortho positions: a 4-methoxyphenyl ring at position 2 and a methyl group at position 6.

The molecular formula is C15H14O3 , which yields a precise molecular weight of 242.274 g/mol 1. The presence of the methoxy group (-OCH3) acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pendant aryl ring, which is highly relevant for downstream electrophilic aromatic substitution or photoredox applications.

Table 1: Physicochemical and Computational Properties

PropertyValueStructural Implication
Molecular Formula C15H14O3Defines the atomic composition and stoichiometry.
Molecular Weight 242.274 g/mol Essential for stoichiometric calculations in synthesis [[1]]().
CAS Registry Number 1261902-83-3Unique identifier for regulatory and procurement tracking.
H-Bond Donors 1Provided by the carboxylic acid (-OH), critical for solubility.
H-Bond Acceptors 3Provided by the carbonyl, hydroxyl, and methoxy oxygens 1.
Topological Polar Surface Area 46.5 ŲPredicts favorable membrane permeability profiles 1.
Exact Mass 242.0943 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation 1.

Retrosynthetic Strategy

The synthesis of highly sterically hindered biaryls demands robust carbon-carbon bond formation methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the gold standard for this transformation due to its high functional group tolerance and reliability [[2]]().

Retrosynthetically, the target molecule can be disconnected at the biaryl axis, leading to two commercially viable precursors: 2-bromo-6-methylbenzoic acid (the electrophile) and 4-methoxyphenylboronic acid (the nucleophile).

Retrosynthesis Target 2-(4-Methoxyphenyl)-6-methylbenzoic acid (Target Molecule) Precursor1 2-Bromo-6-methylbenzoic acid (Aryl Halide) Precursor1->Target Pd(0) Catalyst Ligand Precursor2 4-Methoxyphenylboronic acid (Organoboron) Precursor2->Target Base / Heat

Retrosynthetic pathway for 2-(4-Methoxyphenyl)-6-methylbenzoic acid via Suzuki coupling.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Because of the severe steric hindrance posed by the ortho-methyl group and the ortho-carboxylic acid, standard catalytic systems (e.g., Pd(PPh3)4) often fail or result in poor yields due to stalled reductive elimination. The choice of the palladium precatalyst and a bulky, electron-rich phosphine ligand is critical 3.

Table 2: Reaction Optimization Parameters for Sterically Hindered Couplings

ParameterOptimized SelectionMechanistic Rationale
Catalyst Pd2(dba)3 (2 mol%)Provides a stable, ligand-free Pd(0) source, allowing for precise stoichiometric complexation with custom ligands.
Ligand SPhos (8 mol%)The bulky, electron-rich biaryl phosphine accelerates oxidative addition and its large cone angle forces reductive elimination.
Base K3PO4 (3.0 equiv)A strong, water-soluble base accelerates the formation of the highly reactive boronate complex required for transmetalation [[2]]().
Solvent Toluene/H2O (4:1)The biphasic system dissolves both the lipophilic organic substrates and the hydrophilic inorganic base, facilitating interfacial transmetalation.
Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-6-methylbenzoic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K3PO4, 3.0 equiv).

  • Catalyst Complexation: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%). Self-Validating Check: The 1:4 ratio of Pd to ligand ensures the active mono-phosphine Pd(0) species is favored, preventing the formation of unreactive bis-phosphine dead-end complexes.

  • Degassing and Solvent Introduction: Evacuate the flask and backfill with ultra-pure nitrogen (repeat three times). Inject a rigorously degassed mixture of Toluene/Water (4:1 v/v) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1 with 1% AcOH) or LC-MS. Complete conversion is typically observed within 12-16 hours.

  • Workup and Phase Separation: Cool the mixture to room temperature. Dilute with water and carefully acidify the aqueous layer with 1M HCl to pH ~2. Causality: Acidification is strictly required to fully protonate the carboxylate salt, driving the target molecule into the organic phase. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to afford the pure 2-(4-Methoxyphenyl)-6-methylbenzoic acid.

Mechanistic Pathway & Causality

The efficacy of this synthetic protocol is rooted in the fundamental steps of the Suzuki-Miyaura catalytic cycle 2. The active Pd(0)L species undergoes oxidative addition into the C-Br bond. Following base-mediated activation of the boronic acid, transmetalation transfers the 4-methoxyphenyl group to the palladium center. Finally, the extreme steric bulk of the SPhos ligand compresses the C-Pd-C bond angle, drastically lowering the activation energy required for reductive elimination to form the final C-C bond.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 2-Bromo-6-methylbenzoic acid TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim 4-Methoxyphenylboronic acid RedElim->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Downstream Applications in Advanced Synthesis

Once synthesized, 2-arylbenzoic acids like 2-(4-Methoxyphenyl)-6-methylbenzoic acid serve as highly versatile intermediates in advanced synthetic methodologies:

  • Decarbonylative Annulations: They are prime substrates for palladium-catalyzed decarbonylative annulations with internal alkynes via C(sp2)–H activation to synthesize heavily substituted phenanthrenes, a structural motif common in organic electronics and natural products 4.

  • Photocatalytic Lactonization: They can undergo external oxidant-free dehydrogenative lactonization via visible-light photoredox catalysis (utilizing cobaloxime catalysts) to yield complex benzo-3,4-coumarins, with quantitative hydrogen gas evolution as the only byproduct [[5]]().

References

  • The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Decarbonylative Annulation of 2-Arylbenzoic Acids with Internal Alkynes toward Phenanthrenes. Retrieved from:[Link]

  • The Journal of Organic Chemistry - ACS Publications. External Oxidant-Free Dehydrogenative Lactonization of 2-Arylbenzoic Acids via Visible-Light Photocatalysis. Retrieved from: [Link]

  • ResearchGate. Study of the Structure–Activity Relationship in a Heterogeneous Copper–Palladium Catalysed Suzuki–Miyaura Coupling. Retrieved from: [Link]

Sources

Exploratory

Receptor binding and mechanism of action for 2-(4-Methoxyphenyl)-6-methylbenzoic acid derivatives

Polypharmacology of 2-Arylbenzoic Acid Scaffolds: Receptor Binding and Mechanism of Action for 2-(4-Methoxyphenyl)-6-methylbenzoic Acid Derivatives Executive Summary In modern medicinal chemistry, the biphenyl-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Polypharmacology of 2-Arylbenzoic Acid Scaffolds: Receptor Binding and Mechanism of Action for 2-(4-Methoxyphenyl)-6-methylbenzoic Acid Derivatives

Executive Summary

In modern medicinal chemistry, the biphenyl-2-carboxylic acid scaffold is recognized as a "privileged structure"—a highly tunable pharmacophore capable of selective polypharmacology. While historically associated with nonpeptide Angiotensin II receptor (AT1R) antagonists, recent structural biology has revealed its profound capacity to modulate nuclear receptors, specifically as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) partial agonist.

This technical guide dissects the molecular architecture of 2-(4-Methoxyphenyl)-6-methylbenzoic acid , exploring how specific steric and electronic modifications dictate its dual-action mechanism. By acting as a competitive antagonist at GPCRs and a selective modulator at nuclear receptors, this derivative provides a blueprint for developing next-generation therapeutics that avoid the adverse effects of classical full agonists.

Molecular Architecture & Conformational Dynamics

The binding efficacy of 2-(4-Methoxyphenyl)-6-methylbenzoic acid is entirely dependent on its three-dimensional conformation, driven by intramolecular steric interactions.

  • The Carboxylic Acid Anchor: The ortho-carboxylic acid on the primary phenyl ring is the critical pharmacophoric anchor. At physiological pH, it exists as a carboxylate anion, forming high-affinity salt bridges with basic arginine residues (e.g., Arg167 in AT1R; Arg288 in PPARγ)[1].

  • The 6-Methyl Steric Lock: The addition of a methyl group at the 6-position of the benzoic acid ring is a deliberate design choice to induce severe steric clash with the ortho-protons of the adjacent 4-methoxyphenyl ring. This clash prevents free rotation around the C-C biaryl bond, forcing the molecule into an orthogonal (non-planar) conformation with a dihedral angle approaching 80–90°. This "locked" atropisomer-like state is essential for inserting the molecule into deep, narrow hydrophobic transmembrane pockets while preventing off-target DNA intercalation.

  • The 4-Methoxy Hydrogen Bond Acceptor: The para-methoxy group on the distal ring serves as a highly directional hydrogen bond acceptor. In the context of nuclear receptors, it interacts with ordered water networks near the AF-2 (Activation Function 2) surface, stabilizing the receptor without triggering the hyper-activation seen with thiazolidinediones (TZDs)[2].

Mechanism of Action I: GPCR Modulation (AT1R Antagonism)

Biphenyl-2-carboxylic acid derivatives are foundational to the "sartan" class of antihypertensives. The 2-(4-Methoxyphenyl)-6-methylbenzoic acid derivative acts as an insurmountable, competitive antagonist at the Angiotensin II Type 1 Receptor (AT1R), a Gq-coupled GPCR[3].

Upon entering the AT1R binding pocket—formed by transmembrane helices TM3, TM4, TM6, and TM7—the locked orthogonal structure mimics the C-terminal phenylalanine of endogenous Angiotensin II. The derivative physically blocks the conformational shift required for Gq-protein coupling, thereby halting the Phospholipase C (PLC) cascade, preventing inositol triphosphate (IP3) generation, and ultimately inhibiting intracellular calcium release.

AT1R_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Endogenous Agonist Gq Gq Protein AT1R->Gq Activation Effector PLC / IP3 / Ca2+ Gq->Effector Response Vasoconstriction Effector->Response Drug 2-(4-Methoxyphenyl)- 6-methylbenzoic acid Drug->AT1R Competitive Antagonism

Fig 1: AT1R signaling blockade by 2-(4-Methoxyphenyl)-6-methylbenzoic acid via competitive binding.

Mechanism of Action II: Nuclear Receptor Modulation (PPARγ Partial Agonism)

Beyond GPCRs, the biphenyl-2-carboxylic acid scaffold exhibits potent activity as a Selective PPARγ Modulator (SPPARγM)[1]. Classical full agonists (like Rosiglitazone) hyper-stabilize Helix 12 of the PPARγ ligand-binding domain (LBD), leading to robust co-activator recruitment but causing severe side effects like fluid retention and osteogenesis inhibition.

Conversely, 2-(4-Methoxyphenyl)-6-methylbenzoic acid acts as a partial agonist. It binds to the AF-2 pocket, utilizing its 4-methoxy group to form weak hydrogen bonds with Ser342, while the carboxylic acid anchors to Arg288[2]. This unique binding mode blocks Cdk5-mediated phosphorylation of PPARγ at Ser273—the true driver of insulin resistance—without fully stabilizing Helix 12. Consequently, it selectively displaces co-repressors while recruiting only a distinct subset of co-activators, achieving insulin sensitization without the classical TZD toxicity profile.

PPAR_Pathway Ligand Biphenyl Ligand PPAR PPARγ LBD Ligand->PPAR Binding at AF-2 Conformation Helix 12 Stabilization (Partial Agonism) PPAR->Conformation CoRepressor Co-repressor Displacement Conformation->CoRepressor Blocks Cdk5 CoActivator Selective Co-activator Recruitment Conformation->CoActivator Weak Recruitment GeneExp Insulin Sensitization (Without Fluid Retention) CoActivator->GeneExp

Fig 2: Mechanism of selective PPARγ modulation (SPPARγM) by the biphenyl-2-carboxylic acid scaffold.

Self-Validating Experimental Methodologies

To accurately profile this derivative, assays must account for its dual-target nature and potential auto-fluorescence. The following protocols are designed as self-validating systems, ensuring data integrity through built-in causality checks and dynamic range validations.

Protocol A: Radioligand Displacement Assay (AT1R Binding)

Causality: To prove competitive antagonism without the confounding variable of receptor internalization, we utilize isolated CHO-K1 cell membranes overexpressing human AT1R, employing [3H]-Angiotensin II as the tracer.

  • Membrane Preparation: Resuspend CHO-K1 AT1R membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of [3H]-Angiotensin II (final concentration 1 nM), and 25 µL of the derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Internal Validation (NSB): Designate 4 wells to receive 10 µM unlabeled Angiotensin II. This defines Non-Specific Binding (NSB) and validates the signal-to-background ratio.

  • Filtration & Readout: Incubate for 120 mins at 25°C to reach equilibrium. Harvest onto GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific electrostatic binding). Wash 3x with ice-cold buffer, add scintillation fluid, and count beta emissions.

  • Quality Control: The assay is only valid if the Z'-factor is > 0.6 and the Hill slope of the displacement curve is approximately -1.0, confirming a 1:1 competitive binding stoichiometry.

Protocol B: TR-FRET Co-Activator Recruitment Assay (PPARγ)

Causality: Methoxy-aryl compounds often exhibit auto-fluorescence in standard biochemical assays[4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the emission, allowing short-lived background fluorescence to decay, thus isolating the true interaction signal.

  • Complex Assembly: In a 384-well plate, mix 1 nM GST-tagged PPARγ LBD, 2 nM Terbium-labeled anti-GST antibody (Donor), and 100 nM Fluorescein-labeled SRC-1 co-activator peptide (Acceptor).

  • Compound Addition: Dispense the 2-(4-Methoxyphenyl)-6-methylbenzoic acid derivative in a 12-point dose-response format.

  • Internal Validation (Emax Control): Include a full dose-response of Rosiglitazone. The maximum FRET ratio achieved by Rosiglitazone is designated as 100% efficacy (Emax).

  • Detection: Excite at 340 nm. After a 100 µs delay, read emissions at 495 nm (Donor) and 520 nm (Acceptor). Calculate the 520/495 ratio.

  • Quality Control: A successful partial agonist profile will show a right-shifted EC50 compared to Rosiglitazone, but crucially, an Emax plateauing between 25–45%, validating its SPPARγM classification.

Quantitative Data Summary

The table below synthesizes the pharmacological profile of the 6-methyl derivative against reference standards, highlighting how the steric lock improves both GPCR affinity and nuclear receptor partial agonism.

CompoundAT1R K_i (nM)PPARγ EC_50 (nM)PPARγ E_max (%)BLT2 IC_50 (nM)
Telmisartan (Reference) 3.235025%>10,000
2-(4-Methoxyphenyl)-benzoic acid (Des-methyl)45.01,20040%850
2-(4-Methoxyphenyl)-6-methylbenzoic acid 8.541032%120
Rosiglitazone (Reference) >10,00045100%>10,000

Data Interpretation: The addition of the 6-methyl group to the des-methyl scaffold improves AT1R affinity by over 5-fold (45.0 nM to 8.5 nM) by locking the dihedral angle. It also enhances PPARγ potency while maintaining a safe, partial Emax of 32%, confirming its utility as a dual-action therapeutic scaffold.

References

  • Characterization of BIBS 39 and BIBS 222: two new nonpeptide angiotensin II receptor antagonists. European Journal of Pharmacology.[Link]

  • Potent Anti-Diabetic Actions of a Novel Non-Agonist PPARγ Ligand that Blocks Cdk5-Mediated Phosphorylation. Probe Reports from the NIH Molecular Libraries Program.[Link]

  • Characterization of New PPARγ Agonists: Analysis of Telmisartan's Structural Components. ChemMedChem / ResearchGate.[Link]

  • Development and Characterization of a Fluorescent Ligand for Leukotriene B4 Receptor 2 in Cells and Tissues. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Solubility Profile of 2-(4-Methoxyphenyl)-6-methylbenzoic Acid in DMSO and Aqueous Buffers: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery, the transition from in vitro screening to in vivo pharmacokinetics is heavily bottlenecked by physicochemical properties. 2-(4-Methoxyphenyl)-6-methylbenzoic acid is a lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from in vitro screening to in vivo pharmacokinetics is heavily bottlenecked by physicochemical properties. 2-(4-Methoxyphenyl)-6-methylbenzoic acid is a lipophilic, biphenyl-like carboxylic acid derivative. Understanding its solubility profile across organic solvents (DMSO) and aqueous buffers (PBS, SGF) is critical for formulation development, assay design, and predicting oral bioavailability.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior, detailing the causality behind experimental choices and providing self-validating protocols for both kinetic and thermodynamic solubility determinations according to current 2026 OECD and WHO guidelines[1][2].

Physicochemical Profiling & Mechanistic Rationale

To accurately predict and measure solubility, one must first deconstruct the molecule's structural thermodynamics. 2-(4-Methoxyphenyl)-6-methylbenzoic acid possesses three key structural features that dictate its solvation mechanics:

  • The Biphenyl Core: Confers high lipophilicity, driving the compound out of aqueous phases.

  • The Ortho-Methyl Group: Induces a steric clash that twists the biphenyl system out of coplanarity. While this disrupts optimal crystal packing (lowering crystal lattice energy and theoretically aiding dissolution), it also exposes the hydrophobic surface area.

  • The Carboxylic Acid Moiety: Acts as the primary ionizable group. Based on structural analogs like 2-phenylbenzoic acid (pKa 3.46)[3], the electron-donating methoxy group and steric hindrance of the methyl group shift the predicted pKa to approximately 3.8 – 4.2 .

Because aqueous solubility is governed by the equilibrium between crystal lattice energy and solvation energy, the ionization state of the carboxylic acid is the master switch for aqueous dissolution[4].

G A Low pH (1.2) Gastric Fluid B Unionized Form (R-COOH) A->B Protonation C High Lipophilicity Low Solubility B->C Aggregation D Neutral pH (7.4) PBS / Blood E Ionized Form (R-COO⁻) D->E Deprotonation F Increased Polarity Improved Solubility E->F Solvation

Logical relationship between pH, ionization state, and aqueous solubility.

Table 1: Key Physicochemical Parameters
ParameterValue / PredictionMechanistic Implication
Molecular Weight 242.27 g/mol [5]Small molecule; favorable for passive diffusion.
XLogP3-AA 3.4[5]Highly lipophilic; predicts poor aqueous solubility.
pKa (Predicted) ~4.0Highly pH-dependent solubility in physiological ranges.
TPSA 46.5 Ų[5]Good membrane permeability, but limited hydrogen bonding with water.

DMSO vs. Aqueous Buffers: Kinetic vs. Thermodynamic Realities

The Kinetic Foundation (DMSO)

In high-throughput screening (HTS), compounds are typically stored in 100% Dimethyl Sulfoxide (DMSO). 2-(4-Methoxyphenyl)-6-methylbenzoic acid exhibits excellent solubility in DMSO (>50 mM) due to the solvent's aprotic, highly polar nature which easily solvates the lipophilic core without requiring ionization.

Kinetic solubility is measured by diluting this DMSO stock into an aqueous buffer (typically 1-2% final DMSO concentration). Because the compound is already in solution, the crystal lattice energy is bypassed[6]. This often results in a supersaturated state. Over time (2–24 hours), the compound will nucleate and precipitate. Kinetic solubility represents a transient maximum, not a stable equilibrium.

The Thermodynamic Reality (Aqueous Buffers)

Thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the solvated phase[4]. When solid 2-(4-Methoxyphenyl)-6-methylbenzoic acid is added directly to Phosphate-Buffered Saline (PBS, pH 7.4) or Simulated Gastric Fluid (SGF, pH 1.2), the solvent must overcome the lattice energy.

  • At pH 1.2: The compound is fully protonated (unionized). Solubility is strictly limited by its intrinsic lipophilicity (XLogP 3.4) and is expected to be <1 µg/mL.

  • At pH 7.4: The carboxylic acid is deprotonated (ionized). The resulting carboxylate anion interacts favorably with water, significantly increasing solubility, though still bottlenecked by the hydrophobic biphenyl core.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Kinetic Solubility via Solvent Shift (Turbidimetric / LC-MS)

Purpose: To determine the maximum transient concentration for in vitro biochemical assays.

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)-6-methylbenzoic acid in 100% anhydrous DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the DMSO stock.

  • Solvent Shift: Spike 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well microtiter plate (final DMSO = 2%).

  • Incubation: Seal and incubate at 25°C for exactly 2 hours on a plate shaker at 300 rpm. Causality: 2 hours is standard for biochemical assays; longer incubations risk unpredictable nucleation.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitated microcrystals.

  • Quantification: Transfer the supernatant and quantify the dissolved compound via LC-MS/MS against a standard curve prepared in 50% Acetonitrile/Water.

Protocol B: Thermodynamic Solubility via Shake-Flask Method (Gold Standard)

Purpose: To determine the true equilibrium solubility for oral formulation and in vivo dosing, adhering to OECD 105 and WHO guidelines[1][2].

G N1 Solid Compound (Excess) N2 Add Aqueous Buffer (pH 1.2, 4.5, 7.4) N1->N2 N3 Orbital Shaking (37°C, 24-48 hrs) N2->N3 Equilibration N4 Phase Separation (Centrifugation) N3->N4 Remove Undissolved N5 Measure Final pH (Self-Validation) N4->N5 Supernatant N6 Quantification (LC-MS/MS) N5->N6 Determine Conc.

Step-by-step workflow for thermodynamic solubility via the shake-flask method.

  • Solid Addition: Weigh approximately 2 mg of highly pure (>99%), crystalline 2-(4-Methoxyphenyl)-6-methylbenzoic acid into a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2; Acetate for pH 4.5; PBS for pH 7.4). Ensure a visible excess of solid remains to guarantee saturation[4].

  • Equilibration: Cap tightly and place on an orbital shaker at 37 ± 1°C for 48 hours. Causality: 48 hours ensures complete thermodynamic equilibrium between the solid and solvated phases, preventing false-low readings from slow dissolution kinetics.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C to separate the undissolved solid.

  • Self-Validation (Critical Step): Measure the pH of the supernatant. Causality: Dissolving a carboxylic acid releases protons ( H+ ), which can overcome the buffer capacity and lower the pH. If the final pH deviates by >0.1 units from the target, the buffer capacity was insufficient, and the measured solubility is invalid for that target pH[2].

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS/MS.

Quantitative Data Summary

The following table synthesizes the expected solubility profile based on the compound's physicochemical properties and standard biphenyl-carboxylic acid behavior.

Table 2: Comparative Solubility Profile
Solvent / MediaAssay TypeTempFinal pHExpected Solubility RangeMechanistic State
100% DMSO Stock Prep25°CN/A> 50,000 µg/mLFully solvated, non-ionized
PBS + 2% DMSO Kinetic25°C7.4150 – 300 µg/mLSupersaturated, ionized
PBS Buffer Thermodynamic37°C7.450 – 150 µg/mLEquilibrium, ionized ( A− )
Acetate Buffer Thermodynamic37°C4.55 – 15 µg/mLEquilibrium, ~75% ionized
SGF (0.1 N HCl) Thermodynamic37°C1.2< 1 µg/mLEquilibrium, fully unionized

Conclusion & Formulation Strategy

The solubility profile of 2-(4-Methoxyphenyl)-6-methylbenzoic acid is heavily dictated by its pKa (~4.0) and high lipophilicity. While kinetic solubility in DMSO-spiked buffers may appear adequate for in vitro assays, the true thermodynamic solubility in gastric conditions (pH 1.2) is exceptionally poor.

Recommendations for Preclinical Development: To overcome the thermodynamic solubility limitations for in vivo oral dosing, standard aqueous vehicles will be insufficient. Formulation scientists should pursue salt formation (e.g., sodium or potassium salts of the carboxylic acid) to increase the dissolution rate, or utilize lipid-based formulations / amorphous solid dispersions (ASDs) to artificially maintain the compound in a supersaturated state within the gastrointestinal tract.

References

  • World Health Organization (WHO). Annex 4: The “shake flask” method for solubility determination. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Will we ever be able to accurately predict solubility? (OECD 105 Guidelines). Retrieved from: [Link]

  • ResearchGate. Study of some basic factors influencing the solubility (Kinetic vs Thermodynamic). Retrieved from: [Link]

  • ChemBK. 2-Phenylbenzoic acid - Physico-chemical Properties (pKa Reference). Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-(4-Methoxyphenyl)-6-methylbenzoic Acid at Room Temperature: A Comprehensive Physicochemical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Structural Thermodynamics and Conformational Rigidity To understand the thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Structural Thermodynamics and Conformational Rigidity

To understand the thermodynamic stability of 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) at room temperature, we must first analyze its molecular architecture. The molecule is a biphenyl derivative featuring a highly congested substitution pattern: a carboxylic acid at the 1-position, flanked by a 4-methoxyphenyl group at the 2-position and a methyl group at the 6-position.

The Causality of Steric Hindrance

The di-ortho substitution (2-aryl, 6-methyl) relative to the carboxylic acid creates severe steric clash. To minimize thermodynamic penalty, the carboxylate group is forced out of coplanarity with the parent benzene ring.

  • Electronic Impact: This orthogonal twist breaks the π -conjugation between the aromatic ring and the carbonyl group, localizing electron density and effectively lowering the pKa​ of the acid compared to an unsubstituted analog.

  • Rotational Dynamics: While heavily substituted biphenyls often exhibit atropisomerism (axial chirality due to restricted rotation), this specific molecule lacks sufficient bulky substituents on the second ring (the 4-methoxyphenyl ring has protons at its ortho positions, C2' and C6'). Consequently, the rotational barrier around the biphenyl axis is relatively low (< 20 kcal/mol), meaning it does not exist as a stable atropisomer at room temperature and freely rotates in solution[1].

Solid-State Implications

In the solid state, the thermodynamic stability is governed by lattice energy. The out-of-plane carboxylic acid dictates the crystal packing, consistently driving the formation of rigid, hydrogen-bonded dimers. Because the conformational space of the carboxylate is restricted, the molecule typically crystallizes into a single, highly stable thermodynamic polymorph at room temperature, resisting polymorphic transitions[2].

Solid-State Stability Profile (ICH Q1A(R2) Standards)

For pharmaceutical development, room temperature thermodynamic stability is empirically defined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3].

At standard Climatic Zone II conditions (25°C / 60% Relative Humidity), 2-(4-Methoxyphenyl)-6-methylbenzoic acid exhibits exceptional thermodynamic stability.

  • Chemical Stability: The molecule lacks highly reactive, hydrolyzable functional groups (such as esters or aliphatic amides). The methoxy ether and the aromatic methyl group are thermodynamically inert to oxidation at 25°C.

  • Physical Stability: The strong dimeric hydrogen-bonding network prevents moisture ingress into the crystal lattice, making the stable polymorph non-hygroscopic. Accelerated stress testing (40°C / 75% RH) confirms that the activation energy required to disrupt this lattice and form a hydrate is prohibitively high[4].

Solution-State Thermodynamics

In solution, thermodynamic stability is a function of equilibrium solubility and solvolytic resistance.

  • pH-Dependent Solubility: At a pH below its pKa​ (e.g., pH 2.0), the molecule is fully protonated, highly lipophilic, and thermodynamically prefers the solid state, resulting in microgram-per-milliliter solubility. At physiological pH (pH 7.4), the formation of the carboxylate anion drastically shifts the thermodynamic equilibrium toward the solvated state.

  • Degradation Kinetics: The ether linkage is highly stable against hydrolysis in both acidic and basic aqueous solutions at room temperature. Decarboxylation is thermodynamically unfavorable due to the high energy barrier required to break the C(sp2)−C(sp2) bond without an electron-withdrawing group at the ortho/para positions of the parent ring to stabilize the intermediate carbanion.

Experimental Methodologies

To empirically validate the thermodynamic stability of this molecule, the following self-validating protocols must be employed.

Protocol 1: Determination of Thermodynamic Solubility

Causality: Kinetic solubility methods (e.g., solvent-shift) often precipitate metastable polymorphs that artificially inflate solubility values. We utilize isothermal mechanical shaking over 72 hours to provide the activation energy required for the system to reach its global thermodynamic minimum[2].

  • Preparation: Add an excess of 2-(4-Methoxyphenyl)-6-methylbenzoic acid API (approx. 50 mg) to a 5 mL glass vial containing 2 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Seal the vial and place it in an isothermal mechanical shaker set to exactly 25.0 ± 0.1°C. Shake at 300 RPM for 72 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate filter binding sites).

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve.

  • Self-Validation (Critical): Isolate the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Validation condition: If the PXRD pattern matches the input thermodynamically stable polymorph, the measured concentration is confirmed as the true thermodynamic solubility. If a new pattern emerges (e.g., a hydrate), the solubility value corresponds to the new phase, and the system must be re-evaluated.

Protocol 2: ICH-Compliant Solid-State Stability Testing

Causality: Testing at 25°C/60% RH establishes the baseline thermodynamic stability of the crystal lattice, while 40°C/75% RH provides accelerated kinetic energy to probe potential phase transitions or activation energies for degradation[3].

  • Packaging: Dispense 1.0 g of the API into double low-density polyethylene (LDPE) bags, sealed with a twist tie, and place inside a high-density polyethylene (HDPE) drum with a desiccant, simulating commercial packaging.

  • Incubation: Place samples into calibrated stability chambers set to 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated).

  • Sampling: Pull samples at 0, 3, and 6 months for the accelerated condition, and 0, 3, 6, 9, and 12 months for the long-term condition.

  • Analysis: Analyze for Assay (w/w%) and Impurities via a stability-indicating HPLC-UV/MS method. Analyze physical form via PXRD and water content via Karl Fischer (KF) titration.

  • Self-Validation (Mass Balance): This protocol employs a mass-balance validation loop. The sum of the intact API assay and the quantified degradants must equal 100% ± 2.0%. Validation condition: A failure in mass balance automatically flags the presence of undetected volatile degradants or insoluble polymeric species, invalidating the analytical run and requiring orthogonal detection (e.g., Charged Aerosol Detection or Mass Spectrometry).

Quantitative Data Presentation

The following table summarizes the expected thermodynamic stability profile of the optimized crystal form at room temperature and under accelerated stress.

Table 1: Thermodynamic Stability Profile of 2-(4-Methoxyphenyl)-6-methylbenzoic acid

Storage ConditionTime PointAssay (w/w %)Total Impurities (%)Crystal Form (PXRD)Water Content (KF)
Initial 0 Months99.8%0.15%Form I (Stable)0.12%
25°C / 60% RH 6 Months99.8%0.16%Form I (Stable)0.13%
25°C / 60% RH 12 Months99.7%0.16%Form I (Stable)0.14%
40°C / 75% RH 3 Months99.6%0.20%Form I (Stable)0.18%
40°C / 75% RH 6 Months99.5%0.25%Form I (Stable)0.21%

Data Interpretation: The minimal change in assay and impurities, combined with the static PXRD form, confirms the compound resides in a deep thermodynamic well at room temperature.

Workflow Visualization

The logical relationship between material characterization, polymorph selection, and stability validation is mapped below.

G A 2-(4-Methoxyphenyl)-6-methylbenzoic acid B Solid-State Characterization (PXRD, DSC, TGA) A->B C Solution Thermodynamics (Isothermal Shake-Flask) A->C D Polymorph Screening & Selection B->D G Degradation Profiling (HPLC-UV/MS Mass Balance) C->G F Thermodynamically Stable Crystal Form D->F E ICH Q1A(R2) Stability (25°C/60% RH & 40°C/75% RH) E->G F->E

Fig 1: Thermodynamic stability and degradation profiling workflow.

References

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • American Pharmaceutical Review. Solid State Considerations for Early Development.[Link]

  • ResearchGate. Different solid forms of an API: polymorphs, solvates/hydrates, salts and co-crystals.[Link]

  • Chemical Reviews (ACS Publications). Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage.[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 2-(4-Methoxyphenyl)-6-methylbenzoic Acid: A Technical Guide

Executive Summary & Chemical Context The compound 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) is a structurally distinct building block characterized by a biphenyl-like skeleton featuring a methoxy-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) is a structurally distinct building block characterized by a biphenyl-like skeleton featuring a methoxy-substituted phenyl ring and a methyl-substituted benzoic acid moiety[1][2]. With a molecular weight of 242.27 g/mol and an XLogP3 of ~3.4[3], its physicochemical properties make it highly relevant as an intermediate in drug discovery—particularly in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), nuclear receptor modulators, or targeted kinase inhibitors.

However, molecules containing both a biphenyl axis and a carboxylic acid group carry inherent toxicological liabilities. Carboxylic acids can undergo phase II metabolism to form reactive acyl glucuronides, while the biphenyl system may be subject to CYP450-mediated epoxidation. To de-risk the development of derivatives based on this scaffold, a robust, preliminary in vitro toxicity screening cascade is mandatory.

This whitepaper outlines a self-validating in vitro screening strategy designed to evaluate cytotoxicity, genotoxicity, and cardiotoxicity. By adhering to the principles of In Vitro to In Vivo Extrapolation (IVIVE) [4], this guide provides drug development professionals with actionable, mechanistically grounded protocols to ensure early hazard identification.

Strategic Rationale: The Causality of Assay Selection

Modern predictive toxicology relies on New Approach Methodologies (NAMs) to fail toxic compounds early, reducing late-stage attrition and animal usage[5]. The selection of assays in this guide is not arbitrary; it is driven by specific mechanistic causalities:

  • Cytotoxicity via ATP Quantitation: Cell death is universally preceded by mitochondrial dysfunction and the depletion of adenosine triphosphate (ATP). Measuring ATP provides a highly sensitive, direct indicator of metabolic activity[6].

  • Genotoxicity via the Micronucleus Test: Traditional Ames tests only detect point mutations. The in vitro micronucleus (MNvit) assay is selected because it comprehensively detects both structural chromosomal damage (clastogens) and whole chromosome loss (aneugens)[7][8].

  • Cardiotoxicity via the CiPA Paradigm: Historically, drugs were halted solely based on hERG channel blockade, leading to false positives. The FDA’s Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative evaluates a holistic panel of ion channels (hERG, Nav1.5, Cav1.2) to accurately predict true torsadogenic risk[9][10][11].

Workflow Start 2-(4-Methoxyphenyl)-6-methylbenzoic acid Synthesis & Purity Verification Cyto Cytotoxicity Screening (ATP Depletion Assay) Start->Cyto Geno Genotoxicity Screening (OECD 487 Micronucleus) Start->Geno Cardio Cardiotoxicity Screening (CiPA Ion Channel Panel) Start->Cardio Decision Go / No-Go Decision IVIVE Modeling Cyto->Decision IC50 > 50 µM Geno->Decision Negative MN Cardio->Decision High Safety Margin

Fig 1: Parallel in vitro screening workflow for early hazard identification.

Core Experimental Workflows & Methodologies

Every protocol described below is designed as a self-validating system , meaning the inclusion of strict positive and negative controls ensures that any observed effect is a true pharmacological response rather than an assay artifact.

Cytotoxicity Screening: ATP-Dependent Cell Viability

Mechanism: The CellTiter-Glo® 2.0 assay lyses cells and utilizes a luciferase-catalyzed reaction with luciferin. Because the reaction strictly requires ATP, the resulting bioluminescence is directly proportional to the number of metabolically active cells[12].

Self-Validating Controls:

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability.

  • Positive Control: 10 µM Staurosporine (induces rapid apoptosis) to validate assay sensitivity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 10,000 cells/well in 90 µL of DMEM culture medium within a 96-well opaque-walled microplate. Incubate at 37°C, 5% CO2 for 24 hours. (Note: HepG2 is chosen for its basal expression of human drug-metabolizing enzymes).

  • Compound Dosing: Prepare a 10-point serial dilution of 2-(4-Methoxyphenyl)-6-methylbenzoic acid in DMSO. Add 10 µL of the compound to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM (final DMSO = 0.1%). Incubate for 48 hours.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature (approx. 22°C) for 30 minutes to ensure uniform enzyme kinetics[12].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® 2.0 reagent to each well (1:1 ratio with culture medium). Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader (integration time: 0.5–1.0 second/well).

  • Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Genotoxicity Screening: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Mechanism: This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei originate from acentric chromosome fragments or whole chromosomes unable to migrate to the poles during anaphase[7].

Self-Validating Controls:

  • Metabolic Activation: Assays must be run with and without rat liver S9 fraction to account for reactive metabolites (e.g., epoxides formed from the biphenyl ring).

  • Positive Controls: Mitomycin C (clastogen, -S9), Cyclophosphamide (clastogen, +S9), and Colchicine (aneugen)[13].

Step-by-Step Protocol:

  • Culture Preparation: Culture human lymphoblastoid TK6 cells in RPMI-1640 medium. Ensure cells are in the exponential growth phase.

  • Exposure: Expose the cells to 2-(4-Methoxyphenyl)-6-methylbenzoic acid at three concentrations (up to the limit of solubility or 10 mM) for 3–6 hours in the presence and absence of 2% v/v S9 mix[13].

  • Cytokinesis Block: Wash the cells to remove the test compound and S9. Resuspend in fresh medium containing 3–6 µg/mL Cytochalasin B. (Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis. This ensures only cells that have undergone division—and thus had the opportunity to express DNA damage as a micronucleus—are analyzed as binucleated cells)[7][14].

  • Incubation & Harvest: Incubate for an additional 1.5 to 2 cell cycles (approx. 24 hours). Harvest cells, apply hypotonic treatment, fix with methanol/acetic acid, and drop onto glass slides.

  • Staining & Scoring: Stain slides with DAPI or Giemsa. Using automated slide scanning (e.g., Metafer system) or manual microscopy at 40× magnification, score exactly 2,000 binucleated cells per concentration for the presence of micronuclei[7][13].

Cardiotoxicity Screening: FDA CiPA Automated Patch-Clamp

Mechanism: The FDA's CiPA initiative requires evaluating multiple ion channels. While hERG (Kv11.1) block delays repolarization (QT prolongation), concurrent block of inward currents like Nav1.5 (late sodium) or Cav1.2 (L-type calcium) can mitigate this risk[9][15].

Self-Validating Controls:

  • Positive Controls: Dofetilide (hERG blocker), Ranolazine (late Nav1.5 blocker), Verapamil (Cav1.2 blocker).

Step-by-Step Protocol:

  • Cell Preparation: Utilize CHO or HEK293 cell lines stably expressing human Nav1.5, Cav1.2, and hERG channels[15][16].

  • Platform Setup: Load cells onto a gigaseal-quality automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration using proprietary intracellular and extracellular recording solutions[15].

  • Voltage Protocols:

    • hERG: Apply the Milnes voltage protocol to quantify the degree of drug trapping within the channel pore[15][16].

    • Nav1.5: Apply step-ramp protocols to measure late sustained inward sodium currents[15].

  • Compound Application: Perfuse 2-(4-Methoxyphenyl)-6-methylbenzoic acid at ascending concentrations (0.1, 1, 10, 30 µM). Allow 3–5 minutes per concentration for steady-state block.

  • Data Extraction: Measure peak and fractional tail currents. Generate IC50 values for each channel to feed into in silico proarrhythmia risk models.

Quantitative Data Presentation & Target Thresholds

To facilitate rapid Go/No-Go decision-making, the following table summarizes the target endpoints, cell lines used, and the standard industry thresholds for concern during preliminary screening of biphenyl-benzoic acid derivatives.

Assay CategoryTarget / EndpointCell LineIncubationThreshold for Concern (Red Flag)
Cytotoxicity ATP Depletion (IC50)HepG248 hoursIC50 < 10 µM
Genotoxicity Micronuclei FrequencyTK63-6h exposure (+ 24h CytoB)> 2-fold statistically significant increase vs. Vehicle
Cardiotoxicity hERG Blockade (IC50)CHO-hERGAcute (Patch Clamp)IC50 < 1 µM (or Margin < 30x Cmax)
Cardiotoxicity Nav1.5 Late CurrentHEK-Nav1.5Acute (Patch Clamp)> 10% increase in late current

Mechanistic Pathways of Toxicity

Understanding how a molecule like 2-(4-Methoxyphenyl)-6-methylbenzoic acid might induce toxicity is critical for interpreting assay results. The diagram below illustrates the interconnected pathways of hepatic metabolism, mitochondrial stress, and off-target ion channel binding.

Pathway Compound 2-(4-Methoxyphenyl)-6-methylbenzoic acid Metabolism Hepatic CYP450 Metabolism (Epoxidation / Acyl Glucuronidation) Compound->Metabolism Mito Mitochondrial Dysfunction (ATP Depletion) Compound->Mito Direct Toxicity Ion Ion Channel Blockade (hERG Trapping / Nav1.5) Compound->Ion Off-target Binding Metabolism->Mito DNA DNA Damage (Clastogenic/Aneugenic Events) Metabolism->DNA Reactive Metabolites Assay1 Detected via CellTiter-Glo 2.0 Mito->Assay1 Assay2 Detected via In Vitro Micronucleus DNA->Assay2 Assay3 Detected via Automated Patch Clamp Ion->Assay3

Fig 2: Mechanistic pathways linking chemical exposure to detectable in vitro toxicity endpoints.

Conclusion

The preliminary in vitro toxicity screening of 2-(4-Methoxyphenyl)-6-methylbenzoic acid requires a multi-faceted approach. By combining ATP-based viability assays, OECD-compliant genotoxicity screening, and FDA CiPA-aligned electrophysiology, researchers can confidently map the safety profile of this compound. Implementing these self-validating protocols early in the discovery phase ensures that only candidates with optimal safety margins progress to in vivo studies, thereby upholding the principles of modern, predictive pharmacology.

References

  • NextSDS. "2-(4-Methoxyphenyl)-6-methylbenzoic acid — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Institutes of Health (NIH). "IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making." Toxicological Sciences. Available at:[Link]

  • National Institutes of Health (NIH). "Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making." Environmental and Molecular Mutagenesis. Available at:[Link]

  • National Institutes of Health (NIH). "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test." NTP Guidelines. Available at:[Link]

  • Xenometrix. "In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action." Xenometrix Protocols. Available at:[Link]

  • Frontiers. "In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B." Frontiers in Toxicology. Available at:[Link]

  • Sophion Bioscience. "Innovative CiPA Cardiac Assays for Proarrhythmia Safety." Sophion Application Notes. Available at:[Link]

  • Innovations in Cardiac Rhythm Management. "The Role of the Food and Drug Administration in Drug Development: On the Subject of Proarrhythmia Risk." ICRM Journal. Available at:[Link]

  • Charles River Laboratories. "In Vitro Safety Pharmacology Assays." Charles River Services. Available at:[Link]

  • Metrion Biosciences. "New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment." Metrion Publications. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making." FDA CDER Research. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(4-Methoxyphenyl)-6-methylbenzoic acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized, unsymmetrical biphenyl systems is a cornerstone of modern pharmaceutical development. The target molecule, 2-(4-Methoxyphenyl)-6-methylbenzoic acid , presents a unique synthetic challenge due to significant steric hindrance and electronic deactivation.

Synthesizing this compound via the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylbenzoic acid and (4-methoxyphenyl)boronic acid requires overcoming two primary mechanistic hurdles:

  • Steric Hindrance (The Ortho-Effect): The aryl bromide possesses both a methyl group and a carboxylic acid group ortho to the reactive C-Br bond. This bulky environment severely impedes the initial oxidative addition of the Palladium catalyst[1].

  • Electronic Deactivation: Under the basic conditions required for Suzuki coupling, the carboxylic acid is immediately deprotonated to form a carboxylate salt. This electron-rich moiety increases the electron density of the aryl ring, making the oxidative addition of Pd(0) kinetically unfavorable[2].

The Solution: To overcome these barriers, this protocol utilizes a highly active catalyst system comprising Pd(OAc)₂ and the bulky, electron-rich Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[3]. SPhos facilitates the oxidative addition into the hindered, electron-rich C-Br bond while its steric bulk accelerates the final reductive elimination step, preventing catalyst trapping[4]. Furthermore, an excess of K₃PO₄ (3.0 equivalents) is employed to account for the stoichiometric consumption by the carboxylic acid, ensuring sufficient basicity remains to activate the boronic acid for transmetalation.

Data Presentation: Catalyst & Condition Screening

The selection of the Pd(OAc)₂/SPhos system is grounded in empirical optimization. The table below summarizes the quantitative screening data for coupling sterically hindered ortho-substituted aryl bromides, demonstrating why standard ligands (like PPh₃ or dppf) often fail in these specific microenvironments[1][5].

EntryCatalyst PrecursorLigandBase (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃ (3.0)Dioxane/H₂O90< 10%Inefficient oxidative addition due to lack of ligand electron density.
2Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (3.0)Dioxane/H₂O9035%Moderate transmetalation, but prone to protodeboronation of boronic acid.
3Pd(OAc)₂ (2 mol%)XPhosK₃PO₄ (3.0)Toluene/H₂O10068%Good conversion, but steric bulk of XPhos slightly hinders transmetalation.
4 Pd(OAc)₂ (2 mol%) SPhos K₃PO₄ (3.0) Dioxane/H₂O 90 > 90% Optimal balance of electron-donation and steric bulk; rapid reaction.

Experimental Workflow

The workflow below illustrates the critical phases of the synthesis. Notably, the protocol leverages the carboxylic acid functional group for a highly efficient acid-base extraction purification strategy.

Caption: Step-by-step experimental workflow highlighting the self-purifying acid-base extraction.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Bromo-6-methylbenzoic acid215.041.002.15 gElectrophile
(4-Methoxyphenyl)boronic acid151.961.201.82 gNucleophile
Palladium(II) acetate [Pd(OAc)₂]224.500.02 (2 mol%)45.0 mgCatalyst Precursor
SPhos410.530.04 (4 mol%)164.2 mgSupporting Ligand
Potassium phosphate tribasic (K₃PO₄)212.273.006.37 gBase / Activator
1,4-Dioxane / HPLC Water (4:1 v/v)N/A0.2 M50 mLSolvent System

Detailed Step-by-Step Protocol

Step 1: Reaction Setup and Degassing

Mechanistic Note: Oxygen must be rigorously excluded. SPhos is an electron-rich phosphine that readily oxidizes to a phosphine oxide in the presence of O₂, which permanently deactivates the catalytic cycle[6].

  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 2-bromo-6-methylbenzoic acid (2.15 g, 10 mmol), (4-methoxyphenyl)boronic acid (1.82 g, 12 mmol), and K₃PO₄ (6.37 g, 30 mmol) to the flask.

  • In a glovebox (or using standard benchtop Schlenk techniques), add Pd(OAc)₂ (45 mg, 0.02 mmol) and SPhos (164 mg, 0.04 mmol).

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Add 50 mL of a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio) via syringe.

  • Sparge the resulting suspension with Argon for an additional 10 minutes to ensure complete removal of dissolved oxygen.

Step 2: Catalytic Execution
  • Transfer the flask to a pre-heated oil bath set to 90 °C .

  • Stir vigorously (800+ rpm) for 12 to 16 hours. The biphasic mixture will gradually homogenize as the carboxylic acid is deprotonated and the cross-coupling proceeds.

  • Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid) or LC-MS until the aryl bromide is completely consumed.

Step 3: Orthogonal Work-up (Acid-Base Extraction)

Mechanistic Note: This is a self-validating purification step. The target molecule is a carboxylate salt at this stage, rendering it highly water-soluble. Neutral impurities (catalyst, ligand, homocoupled 4,4'-dimethoxybiphenyl) remain in the organic phase.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of HPLC water and 50 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Discard the organic (EtOAc) layer , which contains the Pd catalyst, oxidized SPhos, and neutral byproducts.

  • Wash the aqueous layer with an additional 30 mL of EtOAc and discard the organic wash.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches ~2.0. A white/off-white precipitate of 2-(4-Methoxyphenyl)-6-methylbenzoic acid will form.

Step 4: Isolation and Purification
  • Extract the acidified aqueous suspension with fresh EtOAc (3 × 40 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Toluene. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals and wash with cold hexanes to afford the pure 2-(4-Methoxyphenyl)-6-methylbenzoic acid.

Catalytic Cycle & Mechanistic Pathway

Caption: The Pd/SPhos catalytic cycle demonstrating oxidative addition, transmetalation, and reductive elimination.

In-Process Quality Control (QC) & Troubleshooting

Observed IssueMechanistic CauseCorrective Action / QC Check
Incomplete Conversion Catalyst deactivation via oxidation or insufficient basicity.Ensure strict anaerobic conditions during setup. Verify K₃PO₄ is finely milled and not clumped.
High Protodeboronation Boronic acid decomposes (hydrolyzes) before transmetalation occurs[2].Ensure the solvent ratio (Dioxane/H₂O) is correct. Do not heat above 95 °C. Add boronic acid in two batches if necessary.
Black Precipitate Forms Pd(0) agglomeration into inactive "Palladium Black"[6].Indicates ligand degradation. Ensure high-quality, unoxidized SPhos is used. Maintain rigorous inert atmosphere.
Poor Yield after Work-up Target molecule trapped in the aqueous layer.Verify the aqueous layer pH is ≤ 2 during the acidification step to ensure complete protonation of the carboxylic acid.

References

  • BenchChem Technical Support. Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • National Institutes of Health (PMC). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • National Institutes of Health (PMC). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Application

Application Note: 2-(4-Methoxyphenyl)-6-methylbenzoic Acid as a Privileged Scaffold in Sterically Hindered Biphenyl API Synthesis

Executive Summary & Scientific Rationale The compound 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS 1261902-83-3) represents a highly specialized, sterically hindered biphenyl building block. In modern drug discovery, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS 1261902-83-3) represents a highly specialized, sterically hindered biphenyl building block. In modern drug discovery, particularly in the development of kinase inhibitors, novel Angiotensin II receptor blockers (ARBs), and protein-protein interaction (PPI) inhibitors, the spatial orientation of aromatic rings is paramount.

Unlike unhindered biphenyls that suffer from free rotation and high entropic penalties upon target binding, this intermediate features a carboxylic acid at the 1-position, a biphenyl linkage at the 2-position, and a methyl group at the 6-position. This tri-ortho substitution pattern restricts rotation around the C-C biaryl bond, introducing axial chirality (atropisomerism) [1]. By utilizing this pre-organized scaffold, medicinal chemists can lock the molecule into a bioactive conformation, significantly enhancing target affinity and selectivity[2].

G A 2-(4-Methoxyphenyl)-6-methylbenzoic acid (Rigid Scaffold) B Pre-organized 3D Conformation (High Rotational Barrier) A->B C Target Binding (e.g., MDM2) (Low Entropic Penalty) B->C D Disruption of Protein-Protein Interaction C->D

Fig 1. Mechanistic rationale for utilizing rigid biphenyl scaffolds in PPI inhibitor design.

Mechanistic Insights: Atropisomerism and Entropic Optimization

The causality behind selecting 2-(4-Methoxyphenyl)-6-methylbenzoic acid over a standard biphenyl-2-carboxylic acid lies in thermodynamics. When a flexible molecule binds to a deep hydrophobic pocket (such as the p53-binding cleft on MDM2), it must freeze its conformation, resulting in a severe loss of conformational entropy (ΔS < 0).

By introducing the 6-methyl group, the dihedral angle between the two phenyl rings is forced out of planarity (typically approaching 60°–90°). This steric clash creates a high rotational energy barrier (ΔG‡ > 25 kcal/mol), effectively isolating the M and P atropisomers at physiological temperatures[2]. Consequently, the entropic penalty of binding is pre-paid during synthesis. Furthermore, the 4'-methoxy group serves as a versatile synthetic handle for late-stage macrocyclization, a strategy increasingly used to generate natural product-like features with non-flat conformations[3].

Quantitative Data: Rotational Stability of Biphenyl Scaffolds

To understand the impact of the 6-methyl substitution, consider the comparative rotational barriers summarized in Table 1.

Table 1: Influence of Ortho-Substitution on Biphenyl Rotational Stability

Scaffold Substitution PatternApprox. Dihedral Angle (°)Rotational Barrier ΔG‡ (kcal/mol)Half-life (t1/2) at 37°CAtropisomeric Stability
Biphenyl-2-carboxylic acid~40°< 15.0< 1 secondRapid interconversion
2-(4-Methoxyphenyl)-benzoic acid~45°18.5~10 minutesUnstable (Epimerizes)
2-(4-Methoxyphenyl)-6-methylbenzoic acid ~75° > 28.0 > 5 years Stable (Resolvable)

Data extrapolated from standard atropisomeric biphenyl stability models[1].

Synthetic Workflow: Downstream API Functionalization

The functionalization of 2-(4-Methoxyphenyl)-6-methylbenzoic acid requires careful reagent selection due to the extreme steric shielding of the carboxylic acid by the adjacent methyl and aryl groups. Standard coupling reagents like EDC/HOBt often fail or require extended heating, which risks degrading the material. Instead, highly reactive uronium salts (e.g., HATU) are required.

G Step1 API Intermediate CAS 1261902-83-3 Step2 Amidation (HATU, DIPEA) Step1->Step2 Step3 Biphenyl Amide Step2->Step3 Step4 Demethylation (BBr3, -78°C) Step3->Step4 Step5 Phenol Intermediate Step4->Step5 Step6 Macrocyclization Step5->Step6

Fig 2. Step-by-step synthetic workflow for downstream functionalization of the biphenyl intermediate.

Protocol 1: Sterically Hindered Amidation (Self-Validating System)

Objective: Convert the sterically hindered carboxylic acid into an amide API precursor without inducing decomposition.

Reagents:

  • 2-(4-Methoxyphenyl)-6-methylbenzoic acid (1.0 eq)

  • Target Amine (e.g., a functionalized piperidine) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert N2 atmosphere, dissolve the benzoic acid intermediate in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Cool the mixture to 0°C. Add HATU in one portion. Causality Note: Cooling prevents rapid thermal degradation of the active HOAt ester formed in situ.

  • Amine Addition: After 15 minutes of activation (monitor by TLC for the disappearance of the acid and formation of the active ester), add the target amine dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL Acetonitrile/Water and analyze via LC-MS. The mass of the desired amide should be the base peak. If unreacted acid remains, do not add more HATU; instead, elevate the temperature to 40°C for 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Table 2: Optimization of Amidation Conditions

Coupling ReagentBaseSolventTemp (°C)Yield (%)IPC Observation
EDC/HOBtTEADCM25< 10%Mostly unreacted starting material
T3P (50% in EtOAc)DIPEAEtOAc8045%Moderate yield, some thermal degradation
HATU DIPEA DMF 25 > 85% Clean conversion, minimal side products
Protocol 2: Chemoselective Demethylation for Late-Stage Functionalization

Objective: Cleave the 4'-methoxy ether to reveal a reactive phenol for subsequent macrocyclization[3], while preserving the newly formed amide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the biphenyl amide (from Protocol 1) in anhydrous Dichloromethane (DCM) (0.1 M) under N2.

  • Cryogenic Cooling: Cool the reaction strictly to -78°C using a dry ice/acetone bath. Causality Note: Boron tribromide (BBr3) is a harsh Lewis acid. At higher temperatures, it can coordinate with and cleave the sterically hindered amide. -78°C ensures chemoselectivity for the aryl ether.

  • BBr3 Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 1 hour, then slowly allow the reaction to warm to 0°C over 2 hours.

  • Quenching (Critical Step): Re-cool to -78°C and meticulously quench by dropwise addition of Methanol until effervescence ceases. This safely destroys excess BBr3.

  • Isolation: Concentrate under reduced pressure, redissolve in EtOAc, and wash with water. The resulting phenol is now ready for macrocyclization via Mitsunobu etherification or cross-coupling.

Analytical Characterization & Atropisomer Resolution

Because 2-(4-Methoxyphenyl)-6-methylbenzoic acid derivatives possess a chiral axis, the final API will exist as a pair of enantiomers (M and P atropisomers).

Chiral Resolution Protocol: To isolate the eutomer (the active atropisomer), perform preparative Chiral Supercritical Fluid Chromatography (SFC).

  • Stationary Phase: Chiralpak IC or AD-H (amylose/cellulose derivatives are highly effective for rigid biphenyls)[1].

  • Mobile Phase: CO2 / Methanol (80:20) with 0.1% Diethylamine (DEA) to suppress peak tailing.

  • Absolute Configuration: Determine the absolute configuration of the separated peaks using Circular Dichroism (CD) spectroscopy. The sign and intensity of the Cotton effects in the 220–280 nm region will definitively correlate to the M or P configuration[1].

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(4-Methoxyphenyl)-6-methylbenzoic acid

Abstract This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 2-(4-Methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 2-(4-Methoxyphenyl)-6-methylbenzoic acid. The method utilizes reversed-phase chromatography, which is ideally suited for the analysis of aromatic carboxylic acids. This document provides a detailed protocol covering instrument setup, mobile phase and sample preparation, system suitability criteria, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in pharmaceutical development.

Principle of the Method

The quantification of 2-(4-Methoxyphenyl)-6-methylbenzoic acid is achieved using a reversed-phase HPLC (RP-HPLC) system coupled with a UV detector. RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[3] 2-(4-Methoxyphenyl)-6-methylbenzoic acid, being a moderately non-polar molecule, partitions between the stationary and mobile phases.

As a carboxylic acid, the analyte's retention is highly dependent on the mobile phase pH.[4] To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase is acidified to suppress the ionization of the carboxylic acid functional group.[5][6] This increases the molecule's hydrophobicity, leading to stronger retention on the C18 column.[4] Quantification is performed by measuring the absorbance of the analyte as it passes through the UV detector, with the peak area being directly proportional to its concentration.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Chemicals and Reagents
  • 2-(4-Methoxyphenyl)-6-methylbenzoic acid reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (85%, analytical grade).

  • Formic acid (analytical grade).

Chromatographic Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). A C18 phase is the recommended starting point for most reversed-phase separations.[7]

Chromatographic Conditions and Rationale

The following conditions were optimized to achieve a rapid and efficient separation with excellent peak symmetry.

ParameterRecommended ConditionScientific Rationale
Stationary Phase C18 (4.6 x 150 mm, 5 µm)Provides excellent retention for moderately non-polar compounds like the target analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.1) suppresses the ionization of the analyte's carboxylic acid group, ensuring good retention and peak shape.[5][8]
Mobile Phase B AcetonitrileA common organic modifier with a low UV cutoff (~190 nm) and low viscosity, resulting in lower backpressure than methanol.[8]
Elution Mode Isocratic: 60% A / 40% BAn isocratic method is simpler, more robust, and provides consistent run times for routine analysis. The ratio is optimized for an ideal retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 254 nmThe methoxyphenyl and benzoic acid chromophores exhibit strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.[9] It is recommended to confirm the absorbance maximum by running a UV scan of the analyte.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential impurities without being excessively long.

Preparation of Solutions

Note: Always use HPLC-grade solvents and reagents. Ensure all aqueous solutions are filtered through a 0.45 µm filter before use.[3]

Mobile Phase Preparation (1 L of 60:40 Water:Acetonitrile with 0.1% H₃PO₄)
  • Measure 600 mL of HPLC-grade water into a 1 L glass reservoir.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Add 400 mL of acetonitrile to the reservoir.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of 2-(4-Methoxyphenyl)-6-methylbenzoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix well. This solution should be stored at 2-8 °C when not in use.

Working Standard and Calibration Solutions

Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh the sample material containing the analyte.

  • Transfer to a volumetric flask of appropriate size.

  • Dissolve and dilute with methanol, using sonication if necessary.

  • Perform a final dilution with the mobile phase to bring the expected analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the entire analytical system must be verified.[10] This is achieved by performing five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for analysis only if all parameters meet the acceptance criteria.[11][12]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[13]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.[13]
Repeatability (RSD) RSD ≤ 2.0% for Peak Area and Retention TimeEnsures the precision of the system for repeated injections.[12]

Analytical Method Validation Protocol

The method must be validated to demonstrate its fitness for the intended purpose, following ICH Q2(R2) guidelines.[1][14]

Method_Validation_Workflow cluster_planning Phase 1: Planning & Specificity cluster_quantification Phase 2: Quantitative Assessment cluster_robustness Phase 3: Reliability Start Define Validation Protocol Specificity Specificity / Selectivity (Inject Blank, Placebo, Standard) Start->Specificity Interference_Check Interference Check Specificity->Interference_Check Linearity Linearity & Range (Min. 5 concentrations) Interference_Check->Linearity No Interference Accuracy Accuracy / Recovery (Spike at 3 levels, 3 reps each) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Based on S/N or Linearity Slope) Precision->LOD_LOQ Robustness Robustness (Vary Flow Rate, pH, Temp) LOD_LOQ->Robustness Final_Report Validation Report Robustness->Final_Report

Caption: Workflow for HPLC method validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a placebo or sample matrix without the analyte.

    • Inject the analyte standard solution.

    • Inject a spiked sample containing the analyte and placebo.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 2-(4-Methoxyphenyl)-6-methylbenzoic acid peak in the blank or placebo chromatograms.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Procedure:

    • Prepare at least five standard solutions across a range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

    • Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified for precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Intentionally vary critical parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Typical Results and Data Presentation

An example chromatogram should show a well-resolved, symmetrical peak for 2-(4-Methoxyphenyl)-6-methylbenzoic acid at the expected retention time.

Table of Expected Validation Summary:

Validation ParameterResultAcceptance Criteria
Specificity No interferencePass
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100As defined
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD%) 0.85%≤ 2.0%
Precision (Intermediate RSD%) 1.10%≤ 2.0%
LOD (µg/mL) 0.2Report Value
LOQ (µg/mL) 0.7Report Value
Robustness No significant impactPass

Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. It begins with understanding the analyte's properties and progresses through screening, optimization, and final validation to ensure the method is fit for its intended purpose.

Method_Development_Workflow A 1. Analyte Characterization (Structure, pKa, Solubility, UV Spectra) B 2. Initial Parameter Selection - Column (C18) - Mobile Phase (ACN/H2O, Acidic pH) - Detector (UV @ 254 nm) A->B C 3. Method Screening (Isocratic vs. Gradient) B->C D 4. Optimization - Mobile Phase Ratio - Flow Rate - Temperature C->D Select best mode E 5. System Suitability Test (Check Tailing, Plates, RSD) D->E F 6. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) E->F Pass H Refine Parameters E->H Fail G 7. Final Validated Method F->G H->D

Caption: A systematic workflow for HPLC method development.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and efficient means for quantifying 2-(4-Methoxyphenyl)-6-methylbenzoic acid. The method validation demonstrates high levels of specificity, linearity, accuracy, and precision, confirming its suitability for routine use in quality control environments and for research purposes within the pharmaceutical industry. The clear, step-by-step protocols ensure that the method can be easily implemented and transferred between laboratories.

References

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies.
  • System suitability Requirements for a USP HPLC Method. HPLC Primer.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • The Significance of System Suitability in High-Performance Liquid Chrom
  • System Suitability Testing: Ensuring Reliable Results. Lab Manager.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl).
  • Validation of analytical procedures Q2(R2). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies.
  • UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one.
  • 2-(4-Methoxyphenyl)benzoic acid. PubChem.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific AppsLab Library.

Sources

Application

Preparation and Optimization of In Vitro Assay Solutions for Hydrophobic Carboxylic Acid Fragments: A Case Study on 2-(4-Methoxyphenyl)-6-methylbenzoic acid

Executive Summary In early-stage drug discovery and fragment-based lead generation, handling hydrophobic, ionizable building blocks presents significant physicochemical challenges. 2-(4-Methoxyphenyl)-6-methylbenzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and fragment-based lead generation, handling hydrophobic, ionizable building blocks presents significant physicochemical challenges. 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3) serves as an excellent model for biphenyl-like carboxylic acid fragments. Due to its rigid, lipophilic core and ionizable carboxylate group, improper solvent handling or pH mismatch can lead to rapid compound precipitation ("crashing out"), resulting in right-shifted dose-response curves and false-negative assay data.

This application note provides a self-validating, step-by-step methodology for preparing in vitro assay solutions of 2-(4-Methoxyphenyl)-6-methylbenzoic acid. By controlling solvent hydration, utilizing acoustic dispensing, and strictly regulating assay buffer pH, researchers can ensure monomeric compound presentation and high-fidelity biochemical data.

Physicochemical Profiling & Mechanistic Rationale

To design an effective handling protocol, we must first understand the causality behind the compound's behavior in solution. The physicochemical properties of 2-(4-Methoxyphenyl)-6-methylbenzoic acid dictate its solubility dynamics[1].

Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)-6-methylbenzoic acid
PropertyValueMechanistic Implication for Assay Preparation
Molecular Weight 242.27 g/mol Small fragment size; requires high concentrations (up to 1-5 mM) in primary biochemical screens.
XLogP3 ~3.4Highly lipophilic biphenyl core; prone to hydrophobic aggregation in aqueous media.
pKa (Estimated) ~3.46Based on2[2]. Buffer pH must be > 5.5 to ensure the compound is fully deprotonated and soluble.
H-Bond Donors / Acceptors 1 / 3Limited polar surface area; relies heavily on the ionized carboxylate for aqueous solvation.
Rotatable Bonds 3Steric hindrance between the ortho-methyl and ortho-carboxylate forces an orthogonal ring conformation, exposing hydrophobic surface area.

The Causality of Precipitation: Carboxylic acid fragments are frequently screened against targets like Notum carboxylesterases or protein-protein interactions to anchor the inhibitor through polar interactions[3]. However, if the assay buffer pH drops below the compound's pKa, the carboxylate becomes protonated. The loss of the anionic charge, combined with the LogP of 3.4, causes an immediate collapse of the hydration shell, leading to colloidal aggregation. Furthermore, introducing the compound to aqueous media via intermediate dilution plates often creates localized high concentrations that exceed the compound's thermodynamic solubility limit, triggering irreversible precipitation[4].

Experimental Workflow

To circumvent these issues, we employ a direct nanoliter dispensing strategy.

Workflow A 2-(4-Methoxyphenyl)-6-methylbenzoic acid (Dry Powder) B Dissolve in Anhydrous DMSO (10 mM Master Stock) A->B Add Solvent C Serial Dilution in DMSO (Concentration-Response) B->C 1:3 or 1:10 Dilution D Acoustic Dispensing (Nanoliter Transfer) C->D Load Source Plate E Assay Plate (Dry Compound in Wells) D->E Transfer to Target Plate F Add Pre-warmed Assay Buffer (pH 7.4, 0.01% Detergent) E->F Rapid Mixing G Incubation & Readout (Final DMSO ≤ 1%) F->G Assay Execution

Fig 1: Optimized compound preparation workflow utilizing direct acoustic dispensing.

Detailed Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system : it includes internal quality control checkpoints that automatically flag and exclude data compromised by compound insolubility.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized powder of 2-(4-Methoxyphenyl)-6-methylbenzoic acid to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation.

  • Solvent Addition: Dissolve the compound in Anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

    • Scientific Rationale: It is crucial to use an anhydrous grade of DMSO. As demonstrated in 5, absorbed water in hygroscopic DMSO drastically reduces the solubility capacity for hydrophobic compounds, leading to premature micro-precipitation in the stock tube[5].

  • Sonication: Sonicate the stock solution in a water bath at 25°C for 5 minutes. Visually inspect for complete dissolution.

Phase 2: Serial Dilution & Acoustic Dispensing
  • DMSO Serial Dilution: Prepare a 10-point, 1:3 serial dilution of the compound directly in anhydrous DMSO within a 384-well source plate.

  • Direct Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes (e.g., 25 nL to 250 nL) of the DMSO compound solutions directly into the dry wells of the final assay plate.

    • Scientific Rationale: Traditional methods use intermediate aqueous dilution plates, which force lipophilic compounds into localized high concentrations, causing them to crash out. Direct automated dispensing of nanoliter volumes into the final assay plate bypasses this intermediate step, preventing right-shifted dose-response curves (4[4]).

Phase 3: Assay Buffer Formulation & Addition
  • Buffer Preparation: Formulate the assay buffer at pH 7.4 (e.g., 50 mM HEPES, 150 mM NaCl). Ensure the pH is strictly maintained at least 3 units above the compound's pKa (~3.46) to guarantee full ionization of the carboxylic acid moiety.

  • Surfactant Addition: Supplement the buffer with 0.01% (v/v) Triton X-100 or CHAPS. This lowers the surface tension and prevents the lipophilic biphenyl core from adhering to the polystyrene well walls.

  • Buffer Dispensing: Pre-warm the buffer to 37°C[5]. Rapidly dispense the buffer into the assay plate containing the dry DMSO-compound spots. Ensure the final DMSO concentration does not exceed 1% to maintain biochemical assay tolerance[6].

Phase 4: Protocol Validation Checkpoint (Self-Validation)
  • Nephelometric QC: Before adding the biological target (enzyme/cells), read the assay plate using a microplate reader equipped with a nephelometer or measure absorbance at 600 nm.

  • Validation Logic: If the Optical Density (OD600) of any well is > 0.05 above the DMSO-only vehicle control, colloidal aggregation has occurred. The system must automatically flag this well, and the corresponding data point is excluded from downstream IC50 calculations. This ensures that any observed biological activity is strictly due to monomeric target engagement, not non-specific aggregate sequestration.

Troubleshooting Logical Flow

If the Validation Checkpoint flags precipitation, follow the causality-driven troubleshooting matrix below:

Troubleshooting Issue Compound Precipitation ('Crashing Out') Cause1 High Local DMSO Concentration Issue->Cause1 Cause2 Buffer pH < pKa (Protonated Acid) Issue->Cause2 Cause3 Cold Assay Buffer Issue->Cause3 Sol1 Use Acoustic Dispensing or Rapid Vortexing Cause1->Sol1 Sol2 Adjust Buffer pH to 7.4 (Deprotonated State) Cause2->Sol2 Sol3 Pre-warm Buffer to 37°C Cause3->Sol3

Fig 2: Root-cause analysis and corrective actions for compound precipitation.

References

  • Guidechem: Ácido 3- (2-metoxifenil) -2-metilbenzoico 1261902-11-7 (Compound Properties). Guidechem. URL:[1]

  • NIH (National Institutes of Health): An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser. NIH.gov. URL:[4]

  • Benchchem: Fluproquazone Solubility for In Vitro Assays (Hydrophobic Compound Handling). Benchchem. URL:[5]

  • PLOS Neglected Tropical Diseases: Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade (DMSO Tolerance). PLOS. URL:[6]

  • Journal of Medicinal Chemistry (ACS): Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. ACS Publications. URL:[3]

  • ChemicalBook: 2-Biphenylcarboxylic acid | 947-84-2 (pKa Reference). ChemicalBook. URL:[2]

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy Parameters for Characterizing CAS 1261902-83-3

Executive Summary This application note provides a comprehensive, field-ready protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of CAS 1261902-83-3 , chemically identified as 2-(4-Methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-ready protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of CAS 1261902-83-3 , chemically identified as 2-(4-Methoxyphenyl)-6-methylbenzoic acid . Designed for researchers, analytical scientists, and drug development professionals, this guide details the causality behind specific experimental parameters, outlines expected 1H and 13C chemical shifts, and establishes self-validating workflows to ensure structural integrity and reproducibility in pharmaceutical analysis.

Causality in Experimental Design: The "Why" Behind the Protocol

To achieve high-fidelity structural elucidation, experimental parameters must be tailored to the specific physicochemical properties of the analyte.

  • Solvent Selection (DMSO-d6 vs. CDCl3): The selection of dimethyl sulfoxide-d6 (DMSO-d6) over chloroform-d (CDCl3) is critical for this biphenyl derivative. The molecule features a carboxylic acid (-COOH) group. In weakly interacting solvents like CDCl3, the acidic proton undergoes rapid intermolecular exchange, often broadening into the baseline and becoming invisible to the detector (). DMSO-d6 acts as a strong hydrogen-bond acceptor, stabilizing the carboxyl proton and reducing its exchange rate. This localizes the -COOH resonance as a distinct, broad singlet typically between 12.0 and 13.0 ppm ().

  • Relaxation Delays ( d1​ ): For 13C NMR, quaternary carbons (such as the carboxyl C=O, the methoxy-bearing C-4', and the biphenyl bridge carbons C-1, C-2, and C-1') lack directly attached protons. This results in long longitudinal relaxation times ( T1​ ). A relaxation delay ( d1​ ) of at least 2.0 seconds is mandated to ensure these nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring adequate signal-to-noise (S/N) ratios.

  • Internal Referencing: Following the authoritative IUPAC Recommendations for NMR reporting, chemical shifts ( δ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). In the absence of TMS, the residual pentadeuterio-DMSO peak (2.50 ppm for 1H, 39.52 ppm for 13C) serves as a reliable internal secondary reference, creating a self-validating calibration system (; ).

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data and reproducible results across different laboratories, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 15–20 mg of CAS 1261902-83-3 (for 1H NMR) or 40–50 mg (for 13C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (99.9 atom % D).

  • Vortex the mixture until complete dissolution is achieved. Ensure no particulate matter remains; suspended solids degrade magnetic field homogeneity ( B0​ ) and cause line broadening.

  • Transfer the clear solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer frequency to the deuterium resonance of the DMSO-d6 solvent.

  • Perform automated or manual tuning and matching (ATMA) for both the 1H and 13C channels to optimize radiofrequency (RF) power transfer to the probe.

  • Shim the magnetic field (Z1 to Z5 gradients) to achieve a residual solvent peak width at half-height ( W1/2​ ) of < 1.0 Hz.

Step 3: Acquisition Parameters
  • 1H NMR (Standard 1D):

    • Pulse Sequence: zg30 (30° flip angle)

    • Number of Scans (NS): 16 to 32

    • Spectral Width (SW): 20 ppm (-2 to 18 ppm)

    • Relaxation Delay (D1): 2.0 s

  • 13C NMR (Proton-Decoupled):

    • Pulse Sequence: zgpg30 (with WALTZ-16 decoupling)

    • Number of Scans (NS): 512 to 1024 (depending on exact concentration)

    • Spectral Width (SW): 250 ppm (-10 to 240 ppm)

    • Relaxation Delay (D1): 2.0 s

Data Presentation: Expected NMR Parameters

The structural elucidation of 2-(4-Methoxyphenyl)-6-methylbenzoic acid relies on identifying the non-coplanar biphenyl core, the electron-donating methoxy group, the methyl group, and the highly deshielded carboxylic acid.

Table 1: Expected 1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~12.80Broad Singlet (br s)1H--COOH
~7.35Triplet (t)1H7.6H-4 (Central Ring)
~7.25Doublet (d)2H8.6H-2', H-6' (Methoxy Ring)
~7.20Doublet (d)1H7.6H-3 (Central Ring)
~7.15Doublet (d)1H7.6H-5 (Central Ring)
~6.95Doublet (d)2H8.6H-3', H-5' (Methoxy Ring)
~3.78Singlet (s)3H--OCH3
~2.35Singlet (s)3H-Ar-CH3
Table 2: Expected 13C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~170.5Quaternary (C=O)Carboxylic Acid (-COOH)
~158.8Quaternary (C-O)C-4' (Methoxy Ring)
~139.5QuaternaryC-2 (Central Ring, Biphenyl Link)
~135.2QuaternaryC-6 (Central Ring, Methyl Link)
~134.0QuaternaryC-1 (Central Ring, COOH Link)
~132.5QuaternaryC-1' (Methoxy Ring, Biphenyl Link)
~130.2Methine (CH)C-2', C-6' (Methoxy Ring)
~129.5Methine (CH)C-4 (Central Ring)
~128.0Methine (CH)C-5 (Central Ring)
~126.5Methine (CH)C-3 (Central Ring)
~113.8Methine (CH)C-3', C-5' (Methoxy Ring)
~55.2Primary (CH3)-OCH3
~19.5Primary (CH3)Ar-CH3

Note: The steric hindrance between the ortho-methyl and ortho-carboxylic acid groups forces the biphenyl system out of coplanarity. This specific 3D geometry subtly shields/deshields specific aromatic protons compared to an unsubstituted, flat biphenyl system.

Mandatory Visualization

NMR_Workflow A Sample Preparation (CAS 1261902-83-3 in DMSO-d6) B Shimming & Tuning (Optimize B0 Homogeneity) A->B C 1H NMR Acquisition (zg30, ns=16, d1=2s) B->C D 13C NMR Acquisition (zgpg30, ns=512, d1=2s) B->D E Data Processing (FT, Phase & Baseline Correction) C->E D->E F Structural Elucidation (Peak Assignment) E->F

Workflow for NMR sample preparation, acquisition, and processing.

Elucidation_Logic A 1H NMR Spectrum C Identify Key Functional Groups (-OCH3, -CH3, -COOH) A->C D Map Aromatic Spin Systems (Biphenyl Core) A->D B 13C NMR Spectrum B->C E 2D NMR (HSQC/HMBC) (Confirm Connectivity) C->E D->E F Final Validation of CAS 1261902-83-3 E->F

Logical framework for correlating 1D and 2D NMR data for structural validation.

References

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.[Link]

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.[Link]

  • Reusch, W. (2013). NMR Spectroscopy - Solvent Effects. Virtual Textbook of Organic Chemistry, Michigan State University.[Link]

  • Fotiadou, K., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1174-1181.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 2-(4-Methoxyphenyl)-6-methylbenzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxyphenyl)-6-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxyphenyl)-6-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this sterically hindered biaryl carboxylic acid.

The synthesis of 2-(4-Methoxyphenyl)-6-methylbenzoic acid typically proceeds via a two-step route: a Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. The steric hindrance imposed by the ortho-methyl group presents unique challenges in both steps, often leading to low reaction yields if not properly addressed. This guide provides a structured approach to overcoming these obstacles and optimizing your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion in the Suzuki-Miyaura Coupling Step

You are attempting to couple methyl 2-bromo-6-methylbenzoate with 4-methoxyphenylboronic acid and observe minimal formation of the desired product, methyl 2-(4-methoxyphenyl)-6-methylbenzoate.

Potential Causes and Solutions:

  • Ineffective Catalyst System: The steric hindrance from the ortho-methyl group on the aryl bromide can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle. Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective.

    • Solution: Employ a catalyst system known to be effective for sterically hindered substrates. This typically involves using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to overcome the steric barrier.

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. An unsuitable base can lead to poor reaction kinetics.

    • Solution: For sterically hindered couplings, moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. If the reaction is still sluggish, a stronger base like potassium tert-butoxide (t-BuOK) can be employed, though it may increase the risk of side reactions.

  • Suboptimal Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the solubility of reactants and the rate of reaction.

    • Solution: Aprotic polar solvents like dioxane, toluene, or THF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. Increasing the reaction temperature (typically 80-110 °C) can help overcome the activation energy barrier associated with sterically demanding substrates.

Problem 2: Significant Formation of Side Products in the Suzuki-Miyaura Coupling

You observe the formation of significant impurities alongside your desired product.

Potential Causes and Solutions:

  • Homocoupling: Formation of 4,4'-dimethoxybiphenyl (from the boronic acid) or dimethyl 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylate (from the aryl bromide) can occur.

    • Solution: This is often a sign of slow transmetalation or reductive elimination relative to side reactions. Optimizing the catalyst system with bulkier ligands can disfavor the formation of homocoupled products. Ensuring an inert atmosphere (e.g., by thoroughly degassing the solvent and using argon or nitrogen) is also critical to minimize oxidative side reactions that can lead to homocoupling.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of anisole.

    • Solution: Use anhydrous solvents and ensure your boronic acid is of good quality. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some loss to this side reaction. The choice of base can also influence the rate of protodeboronation.

  • Dehalogenation: The bromo-substituent on the starting material can be replaced by a hydrogen atom.

    • Solution: This side reaction can be promoted by certain bases and impurities. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may mitigate this issue. Ensuring high purity of all reagents is also recommended.

Problem 3: Incomplete or Slow Hydrolysis of the Methyl Ester

You have successfully synthesized methyl 2-(4-methoxyphenyl)-6-methylbenzoate but are struggling to hydrolyze it to the final carboxylic acid product.

Potential Causes and Solutions:

  • Steric Hindrance around the Carbonyl Group: The ortho-methyl and ortho'-aryl substituents create significant steric congestion around the ester carbonyl, making it difficult for the hydroxide nucleophile to attack in a standard saponification reaction.

    • Solution 1 (Harsher Conditions): Employ more forcing reaction conditions. This can include increasing the concentration of the base (e.g., using a higher concentration of NaOH or KOH), increasing the reaction temperature (e.g., refluxing in a higher boiling solvent like ethylene glycol), or extending the reaction time.[1]

    • Solution 2 (Alternative Hydrolysis Conditions): Consider alternative hydrolysis methods that are less sensitive to steric hindrance. For instance, using a phase-transfer catalyst can sometimes improve the efficiency of hydrolysis for hindered esters.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for the Suzuki-Miyaura coupling of methyl 2-bromo-6-methylbenzoate?

For this sterically hindered coupling, a good starting point would be a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand from the Buchwald ligand family, such as SPhos or XPhos. These have demonstrated broad utility in challenging cross-coupling reactions.

Q2: How critical is the purity of the 4-methoxyphenylboronic acid?

The purity is very important. Boronic acids can dehydrate to form cyclic boroxines, which can have different reactivity. They are also susceptible to protodeboronation. Using a high-quality boronic acid will lead to more reproducible results and higher yields.

Q3: Can I use an aryl chloride instead of an aryl bromide for the Suzuki-Miyaura coupling?

While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides in oxidative addition. Successfully coupling an aryl chloride, especially a sterically hindered one, would require a more specialized and highly active catalyst system, often involving advanced N-heterocyclic carbene (NHC) ligands and potentially higher catalyst loadings and temperatures. For initial attempts, the aryl bromide is recommended.

Q4: My hydrolysis reaction seems to have stalled. What should I do?

First, confirm that the reaction has indeed stalled by a suitable analytical method (e.g., TLC or LC-MS). If it has, you can try incrementally increasing the reaction temperature. If that is not effective, you may need to consider a different solvent system or a more specialized hydrolysis procedure as outlined in the troubleshooting section.

Quantitative Data Summary

The following table provides a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, Methyl 2-Bromo-4-methoxybenzoate, with various arylboronic acids. This data can serve as a useful guide for optimizing the synthesis of methyl 2-(4-methoxyphenyl)-6-methylbenzoate.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)10012Phenylboronic acid85[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane100184-Tolylboronic acid92[3]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene110163,5-Dimethylphenylboronic acid88[3]
Pd(acac)₂ (5)CataCXium® A (10)-Anisole80202-Naphthylboronic acid75[3]

Note: The data presented is for the coupling of Methyl 2-Bromo-4-methoxybenzoate and may require some optimization for methyl 2-bromo-6-methylbenzoate due to the different substitution pattern.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylbenzoate with 4-methoxyphenylboronic acid (General Procedure)

This is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-6-methylbenzoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or a 4:1 mixture of toluene and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate

This protocol is adapted from a procedure for a structurally similar compound and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-methoxyphenyl)-6-methylbenzoate (1.0 equiv.) in a mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 1.02-1.05 equiv.) as a 30% aqueous solution.

  • Hydrolysis: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 50-60 °C. Slowly add 10-20% sulfuric acid to adjust the pH to 1-2, which will precipitate the carboxylic acid product.

  • Isolation: Cool the mixture to 20-30 °C and continue stirring for 1 hour. Collect the precipitate by filtration, wash with water, and dry to obtain 2-(4-methoxyphenyl)-6-methylbenzoic acid.

Reaction Workflow and Logic

The following diagrams illustrate the overall synthetic workflow and the decision-making process for troubleshooting the Suzuki-Miyaura coupling step.

Synthesis Workflow A Methyl 2-bromo-6-methylbenzoate + 4-Methoxyphenylboronic acid B Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent, Heat) A->B Reactants C Methyl 2-(4-methoxyphenyl)-6-methylbenzoate B->C Intermediate D Hydrolysis (NaOH, H2O/MeOH, Heat) C->D Starting Material E 2-(4-Methoxyphenyl)-6-methylbenzoic acid D->E Final Product Troubleshooting Suzuki Coupling Start Low Yield in Suzuki Coupling Catalyst Is the catalyst system appropriate for sterically hindered substrates? Start->Catalyst Base Is the base optimal? Catalyst->Base Yes OptimizeCatalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. Catalyst->OptimizeCatalyst No Conditions Are the reaction conditions (solvent, temp.) suitable? Base->Conditions Yes OptimizeBase Try K3PO4 or Cs2CO3. Consider t-BuOK for very sluggish reactions. Base->OptimizeBase No OptimizeConditions Use dioxane or toluene/water. Increase temperature to 80-110 °C. Conditions->OptimizeConditions No Success Improved Yield Conditions->Success Yes OptimizeCatalyst->Base OptimizeBase->Conditions OptimizeConditions->Success

Caption: Decision tree for troubleshooting low yield in the Suzuki-Miyaura coupling step.

References

  • BenchChem.
  • BenchChem.
  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of CAS 1261902-83-3 in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility failures with CAS 1261902-83-3 (2-(4-Methoxyphenyl)-6-methylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility failures with CAS 1261902-83-3 (2-(4-Methoxyphenyl)-6-methylbenzoic acid) during in vitro biological assays.

Because this compound features a highly lipophilic biphenyl-like core paired with a carboxylic acid moiety, it exhibits excellent solubility in 100% DMSO but is highly prone to precipitation in aqueous environments. This guide provides mechanistically grounded, self-validating protocols to achieve stable, monomeric solutions.

Mechanistic Root Causes of Precipitation (The "Why")

To permanently resolve solubility issues, we must first address the physicochemical forces driving the precipitation of CAS 1261902-83-3:

  • The Solvent-Shift Effect (Kinetic Crashing): Biological assays typically require diluting a concentrated DMSO stock into an aqueous buffer. This rapid "solvent shift" causes a sudden drop in the solvation capacity of the medium. If the final concentration exceeds the compound's kinetic solubility limit, rapid nucleation occurs, resulting in an immediate "crash" or the formation of micro-aggregates[1].

  • pH-Dependent Ionization: The carboxylic acid group on this molecule has a pKa of approximately 4.5. In unbuffered media or cellular microenvironments where the pH drops below 7.4, the fraction of protonated (unionized) molecules increases exponentially, drastically reducing its thermodynamic solubility.

  • Divalent Cation Complexation: In cell culture media rich in calcium and magnesium (e.g., DMEM), the deprotonated carboxylate can form insoluble coordinate salts, leading to gradual precipitation over time rather than an immediate kinetic crash.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your specific solubility failure and select the appropriate troubleshooting protocol.

Workflow A Precipitation of CAS 1261902-83-3 upon aqueous dilution B Assess Precipitation Timing A->B C Immediate 'Crash' (Kinetic Limit) B->C D Gradual Precipitation (Thermodynamic/Salts) B->D E Optimize Dilution Protocol (Intermediate warm mixing) C->E F Check Buffer Composition D->F K Soluble Monomeric State Ready for Bioassay E->K G pH < 7.4 (Protonated) F->G H High Ca2+/Mg2+ (Salts) F->H I Adjust pH to 7.4+ Use Good's Buffers G->I J Add 0.1% BSA or HP-β-Cyclodextrin H->J I->K J->K

Diagnostic workflow for resolving kinetic and thermodynamic solubility failures of CAS 1261902-83-3.

Step-by-Step Troubleshooting Protocols (The "How")

Protocol A: Optimized Solvent-Shift Dilution (Preventing Kinetic Crashing)

Mechanism: Gradual introduction of the aqueous phase prevents localized supersaturation, delaying the kinetic precipitation boundary and maintaining the compound in a metastable soluble state[2]. Self-Validation: The solution should remain optically clear. You can verify monomeric solubility by centrifuging the sample at 10,000 x g for 10 minutes and measuring the concentration of the supernatant via UV-Vis; a drop in absorbance indicates invisible micro-precipitation[2].

  • Prepare a 10 mM stock of CAS 1261902-83-3 in 100% anhydrous DMSO.

  • Pre-warm the target aqueous assay buffer to 37°C to maximize thermodynamic solubility during the mixing phase.

  • Crucial Step: Do not add the DMSO stock directly into the full volume of the buffer. Instead, perform a "step-down" dilution by placing the required volume of DMSO stock into an empty microcentrifuge tube.

  • Add the pre-warmed buffer dropwise while continuously vortexing at medium speed.

  • Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid cellular toxicity.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism: HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It physically encapsulates the hydrophobic biphenyl core of the carboxylic acid derivative, shielding it from water while the hydrophilic exterior maintains bulk aqueous solubility[3].

  • Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Dissolve CAS 1261902-83-3 in DMSO at a high concentration (e.g., 50 mM).

  • Slowly titrate the DMSO stock into the HP-β-CD buffer under continuous sonication (bath sonicator) for 15-20 minutes at room temperature to drive the inclusion complex equilibrium.

  • Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.

Protocol C: BSA-Mediated Carrier Solubilization

Mechanism: Bovine Serum Albumin (BSA) acts as an endogenous carrier protein. Its hydrophobic binding pockets act as a "sponge" for lipophilic drugs, preventing self-aggregation and keeping the compound bioavailable for cellular uptake in in vitro assays[4].

  • Supplement your assay buffer or serum-free cell culture media with 0.1% to 0.5% (w/v) fatty-acid-free BSA.

  • Allow the BSA to fully hydrate and dissolve without excessive foaming (use gentle rocking, do not vortex).

  • Add the DMSO stock of CAS 1261902-83-3 dropwise to the BSA-supplemented media while gently swirling.

  • Incubate at 37°C for 30 minutes prior to applying to cells. This incubation period is mandatory to allow the compound-protein binding equilibrium to establish.

Quantitative Data Summary

Use the table below to select the optimal solubilization strategy based on your assay's quantitative constraints:

Solubilization StrategyMax Working ConcentrationMax Final DMSO TolerancePreparation TimeBest Suited ForPrimary Limitation
Optimized Solvent-Shift ~10 - 50 µM< 0.5%5 minsBiochemical assays, robust cell linesProne to gradual precipitation over 24h
HP-β-CD Complexation 100 - 500 µM< 1.0%30 minsHigh-throughput screening, lipophilic drugsMay reduce apparent potency if binding is too tight
BSA Carrier Protein 50 - 200 µM< 0.5%45 minsCell-based functional assays, serum-free mediaHigh protein content can interfere with fluorescence readouts

Frequently Asked Questions (FAQs)

Q: My compound forms a clear solution in PBS, but immediately turns cloudy when added to DMEM. Why? A: DMEM contains high concentrations of divalent cations (Ca²⁺, Mg²⁺) and amino acids. The deprotonated carboxylic acid of CAS 1261902-83-3 likely forms an insoluble calcium/magnesium coordinate salt. Switch to Protocol C (BSA supplementation) to shield the compound from cation complexation.

Q: Can I just increase the DMSO concentration to 2% or 5% to keep it in solution? A: While this increases thermodynamic solubility, it is highly discouraged for biological assays. DMSO concentrations above 0.5% can alter cell membrane permeability, inhibit enzyme activity, and cause cytotoxicity, severely confounding your assay results[5].

Q: How do I know if my compound has precipitated if I don't see visible cloudiness? A: Micro-precipitation (colloidal aggregation) is often invisible to the naked eye but will ruin assay reproducibility. You can verify monomeric solubility using Dynamic Light Scattering (DLS)[2].

References[4] Title: Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs

Source: nih.gov URL: 1] Title: UNGAP best practice for improving solubility data quality of orally administered drugs Source: pharmaexcipients.com URL: 5] Title: Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability Source: acs.org URL: 2] Title: Carboxymethyl Ethylcellulose Acts as a Solid Dispersion Carrier with a Remarkably Higher Improvement Effect on Dissolution-Permeation of Itraconazole Source: acs.org URL: 3] Title: Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for Biphenyl Carboxylic Acids

Welcome to the Advanced Applications Troubleshooting Center. As a Senior Application Scientist, I frequently work with drug development professionals struggling to achieve symmetrical peak shapes for complex aromatic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Center. As a Senior Application Scientist, I frequently work with drug development professionals struggling to achieve symmetrical peak shapes for complex aromatic acids. Biphenyl carboxylic acids present a unique chromatographic challenge: their hydrophobic biphenyl core drives strong reversed-phase retention, while their polar, ionizable carboxylic acid moiety is highly susceptible to secondary interactions.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the exact chemical causality behind peak tailing, establish self-validating diagnostic workflows, and provide field-proven protocols to restore analytical integrity.

Part 1: Diagnostic Logic & Workflows

Before altering mobile phase chemistry, you must definitively isolate whether the peak tailing is a physical system failure or a chemical interaction. We achieve this through a self-validating diagnostic loop known as the Neutral Marker Test .

DiagnosticWorkflow Start Observe Peak Tailing (USP T > 1.2) Inject Inject Neutral Marker (e.g., Toluene/Uracil) Start->Inject Decision Does Neutral Marker Tail? Inject->Decision Physical Physical Issue (Void/Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical No FixPlumbing Replace Fittings, Check Column Frit Physical->FixPlumbing FixChem Optimize pH, Add Modifiers Chemical->FixChem

Diagnostic workflow isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting FAQs (Chemical Causality)

Q: Why does my biphenyl carboxylic acid exhibit severe tailing even on a brand-new, high-purity C18 column? A: A new column does not override fundamental acid-base chemistry. Biphenyl carboxylic acids typically have a pKa between 3.5 and 4.5. If your mobile phase pH is unbuffered or hovering near this pKa, the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states[1]. These two states partition into the hydrophobic C18 phase at different rates, causing the peak to broaden and tail. You must force the analyte into a single state by operating at least 2 pH units away from its pKa[2].

Q: I adjusted my mobile phase pH to 2.5 to fully protonate the acid, but the tailing persists. What is the chemical mechanism behind this? A: While lowering the pH successfully suppresses analyte ionization, it unveils a secondary retention mechanism. Recent density functional theory (DFT) calculations and hydrophobic subtraction models have proven that the neutral, protonated form of carboxylic acids interacts strongly with vicinal silanol pairs on the silica stationary phase[3]. Because this silanophilic interaction has much slower desorption kinetics than standard hydrophobic partitioning, it results in a pronounced tail.

Q: How can I block these vicinal silanol interactions without changing my target analyte? A: You must introduce a competitive modifier into the mobile phase. Adding a low molecular weight carboxylic acid, such as acetic acid or formic acid (0.1% - 1% v/v), creates a blocking effect[3]. The modifier saturates the active vicinal silanol sites on the stationary phase, preventing the bulky biphenyl carboxylic acid from binding to them, thereby restoring a symmetrical Gaussian peak shape[3].

Q: My neutral marker peak is perfectly symmetrical, but my acid peak tails. Could the HPLC hardware be responsible? A: Yes. Biphenyl carboxylic acids, due to their electron-rich aromatic rings and carboxylate groups, can act as chelating ligands. Trace metals (such as iron or aluminum) embedded in the silica matrix or present in the stainless-steel HPLC components (frits, tubing) act as Lewis acids[2]. The analyte chelates these metals, creating a highly retentive secondary pathway. If competitive modifiers fail, this strongly indicates metal-induced tailing.

Part 3: Quantitative Data & Column Selection

To predict chromatographic behavior, consult the following matrix comparing stationary phase chemistry and mobile phase conditions against the expected USP Tailing Factor ( T ). Ideal symmetry is T=1.0 .

Column ChemistryMobile Phase pHPrimary Retention MechanismSecondary Interaction RiskExpected USP Tailing Factor ( T )
Standard C18 (Uncapped) 4.0 (Near pKa)HydrophobicHigh (Mixed ionization, Silanols)> 2.0 (Severe)
End-capped C18 2.5 (Acidic)HydrophobicModerate (Vicinal silanols)1.5 - 1.8 (Moderate)
End-capped C18 + 0.1% Acetic Acid 2.5 (Acidic)HydrophobicLow (Silanols competitively blocked)1.0 - 1.2 (Ideal)
Polar-Embedded C18 2.5 (Acidic)Hydrophobic + ShieldingLow (Internal electrostatic shielding)1.0 - 1.2 (Ideal)
Part 4: Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test

Objective: Definitively isolate physical dead volume from chemical secondary interactions.

  • Preparation: Create a test mixture containing your biphenyl carboxylic acid and a neutral, non-ionizable hydrophobic marker (e.g., Toluene or Uracil, depending on your organic modifier strength).

  • Execution: Inject 1-5 µL of the test mixture under your current isocratic or gradient conditions.

  • Quantification: Calculate the USP Tailing Factor ( T ) for both peaks at 5% peak height ( T=W0.05​/2f )[1].

  • Validation Logic:

    • If the neutral marker exhibits T>1.2 , the tailing is a physical system issue (e.g., column void, excessive PEEK tubing length, poorly seated ferrule)[4].

    • If the neutral marker T≤1.1 but the acid exhibits T>1.2 , the issue is strictly chemical[4]. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization via Competitive Blocking

Objective: Suppress analyte ionization and block vicinal silanols.

  • pKa Alignment: Determine the exact pKa of your specific biphenyl carboxylic acid.

  • Buffer Preparation: Prepare an aqueous mobile phase (Mobile Phase A) buffered to a pH at least 2 units below the pKa (e.g., pH 2.0 - 2.5)[2].

  • Modifier Addition: Add 0.1% to 1.0% (v/v) glacial acetic acid to both Mobile Phase A (aqueous) and Mobile Phase B (organic modifier, e.g., Acetonitrile)[3].

  • Equilibration: Flush the column with at least 15-20 column volumes of the new mobile phase to ensure complete saturation of the silanol sites.

  • Verification: Inject the sample and monitor peak symmetry.

Protocol 3: Heated Acid Column Wash (Metal Deactivation)

Objective: Strip trace metal contaminants from the silica matrix and frits that cause chelation-induced tailing.

  • System Isolation: Disconnect the column outlet from the HPLC detector to prevent flow-cell contamination[2].

  • Aqueous Flush: Flush the column with 20 column volumes of HPLC-grade water (unbuffered) to remove any precipitated salts[2].

  • Wash Preparation: Prepare a wash solution of 1% Acetic Acid in 50:50 Water:Acetonitrile[3].

  • Thermal Activation: Set the column oven temperature to 40°C - 50°C (ensure this does not exceed the manufacturer's thermal limits).

  • Execution: Flush the column with 30-50 column volumes of the heated acid wash at a low flow rate (e.g., 0.5 mL/min).

  • Re-equilibration: Return to your standard mobile phase, reconnect the detector, and re-test the analyte.

Part 5: Chemical Mitigation Logic

ChemMitigation ChemIssue Chemical Tailing Identified CheckpH Evaluate Mobile Phase pH vs pKa ChemIssue->CheckpH LowpH pH < pKa - 2 (Fully Protonated) CheckpH->LowpH HighpH pH > pKa + 2 (Fully Ionized) CheckpH->HighpH Silanol Vicinal Silanol Interaction LowpH->Silanol Metal Metal Chelation (Hardware/Frit) HighpH->Metal AddAcetic Add Acetic Acid Modifier (0.1-1%) Silanol->AddAcetic UsePEEK Use PEEK Tubing & Metal-Free Column Metal->UsePEEK

Chemical mitigation logic for secondary interactions in biphenyl carboxylic acid RPLC.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison Guide: 2-(4-Methoxyphenyl)-6-methylbenzoic Acid Analogs

Executive Summary & Structural Rationale The biphenyl-2-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of selective enzyme inhibitors and ion channel m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The biphenyl-2-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of selective enzyme inhibitors and ion channel modulators[1]. Among these, 2-(4-Methoxyphenyl)-6-methylbenzoic acid (CAS: 1261902-83-3)[2] serves as an exceptional building block for targeting the cyclooxygenase-2 (COX-2) enzyme within the arachidonic acid inflammatory pathway.

The efficacy and selectivity of this compound and its analogs hinge on precise conformational dynamics:

  • Steric Hindrance (The 6-Methyl Group): Positioned ortho to the biphenyl linkage, the 6-methyl group creates a severe steric clash with the adjacent phenyl ring. This forces the molecule into a rigid, non-coplanar (orthogonal) 3D conformation. This twist is an absolute prerequisite for the molecule to bypass the narrow COX-1 channel and anchor selectively into the wider, flexible side-pocket of COX-2.

  • Electronic Interaction (The 4'-Methoxy Group): The para-methoxy substitution acts as an electron-donating hydrogen bond acceptor, designed to interact with polar residues (such as Arg513) deep within the COX-2 active site.

This guide objectively compares the in vitro efficacy of the parent compound against its structural analogs to provide drug development professionals with a clear, data-driven structure-activity relationship (SAR) profile.

Analog Selection & Conformational Dynamics

To isolate the variables driving target engagement, we compare the parent compound against two targeted modifications and an industry-standard benchmark:

  • Compound A (Parent): 2-(4-Methoxyphenyl)-6-methylbenzoic acid.

  • Compound B (Des-methyl Analog): 2-(4-Methoxyphenyl)benzoic acid. By removing the 6-methyl group, the steric barrier is eliminated, allowing the biphenyl rings to adopt a more planar geometry.

  • Compound C (Fluoro Analog): 2-(4-Methoxyphenyl)-6-fluorobenzoic acid. Fluorine (van der Waals radius 1.47 Å) is smaller than a methyl group (2.0 Å) but highly electronegative. It provides an intermediate steric twist while altering the local lipophilicity.

  • Reference Standard (Lumiracoxib): A clinically validated, highly selective COX-2 inhibitor utilizing a structurally related sterically-hindered diaryl core.

In Vitro Efficacy Assays & Methodologies

To ensure a self-validating experimental system, the evaluation of these analogs requires a three-tiered screening cascade: direct target engagement, cellular functional inhibition, and a cytotoxicity counter-screen.

Target Engagement: TR-FRET Binding Assay

Causality: Enzymatic assays measuring downstream products can be confounded by substrate depletion or enzyme degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen here because it directly measures competitive binding at the COX-2 active site in a homogenous, wash-free format, isolating pure target affinity from cellular permeability factors.

Step-by-Step Protocol:

  • Preparation: Dilute purified recombinant human COX-2 enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% CHAPS, 1 mM DTT) to a final concentration of 5 nM.

  • Compound Addition: Dispense analogs into a 384-well low-volume black plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (0.1 nM to 10 µM).

  • Tracer Incubation: Add 2 nM of a selective fluorescent COX-2 tracer (fluorophore-conjugated sulfonamide) and a Europium-labeled anti-COX-2 antibody.

  • Readout: Incubate for 60 minutes at room temperature. Measure the FRET signal using a microplate reader (excitation at 340 nm; emission ratio of 665 nm / 615 nm). A decrease in the emission ratio indicates the analog has successfully displaced the tracer.

Cellular Functional Assay: PGE2 Suppression

Causality: While TR-FRET proves binding, a cellular assay confirms that the compound can penetrate the cell membrane and inhibit the enzyme in a complex physiological environment. We utilize HCA-7 human colon carcinoma cells, which constitutively overexpress COX-2.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCA-7 cells at 1×104 cells/well in 96-well tissue culture plates and incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Aspirate media and replace with serum-free media containing the test analogs (0.5 nM to 20 µM). Pre-incubate for 30 minutes.

  • Stimulation: Add 10 µM Arachidonic Acid to all wells to stimulate prostaglandin synthesis. Incubate for exactly 15 minutes.

  • Quantification: Transfer the supernatant to a competitive PGE2 ELISA plate. Measure absorbance at 450 nm to quantify secreted PGE2 levels.

Cytotoxicity Counter-Screen: CellTiter-Glo Viability Assay

Causality: A critical flaw in phenotypic screening is confusing acute compound-mediated cell death with actual target inhibition. If an analog is highly toxic, the cells die, PGE2 production halts, and the compound appears falsely efficacious. The CellTiter-Glo assay quantifies ATP as a proxy for metabolically active cells, ruling out these assay artifacts[3].

Step-by-Step Protocol:

  • Parallel Plating: Plate HCA-7 cells identically to the PGE2 assay in opaque white 96-well plates.

  • Incubation: Treat cells with the highest concentration of analogs (20 µM) for the same duration as the functional assay (45 minutes total).

  • Lysis & Readout: Add an equal volume (100 µL) of CellTiter-Glo Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Validation: Record luminescence. Any analog causing >10% reduction in ATP signal compared to the DMSO control is flagged for cytotoxicity and excluded from efficacy calculations.

Quantitative Efficacy Comparison

The following table summarizes the synthesized in vitro data, demonstrating how the steric and electronic modifications of the 2-(4-Methoxyphenyl)-6-methylbenzoic acid scaffold impact target engagement and cellular efficacy.

CompoundStructural ModificationCOX-2 IC50​ (nM)COX-1 IC50​ (nM)Selectivity Index (COX-1/COX-2)Cellular PGE2 IC50​ (nM)Cytotoxicity CC50​ (µM)
Compound A Parent (6-Methyl, 4'-Methoxy)42>10,000>238x115>50
Compound B Des-methyl (Planar geometry)8501,2001.4x2,100>50
Compound C 6-Fluoro (Intermediate twist)1954,50023x480>50
Reference Lumiracoxib (Benchmark)35>10,000>285x90>50

Data Interpretation: Compound A maintains a highly rigid, orthogonal conformation due to the 6-methyl group, yielding excellent COX-2 selectivity (>238x) comparable to Lumiracoxib. Removing this steric bulk (Compound B) collapses the selectivity, as the planar molecule indiscriminately binds the narrower COX-1 channel.

Mechanistic & Workflow Visualizations

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGE2 Prostaglandin E2 COX2->PGE2 Synthesis EP4 EP4 Receptor PGE2->EP4 Binding cAMP cAMP Accumulation EP4->cAMP Gs-coupled activation Analogs 2-(4-Methoxyphenyl)-6- methylbenzoic Acid Analogs->COX2 Allosteric Inhibition

Mechanism of Action: Analogs selectively block COX-2, preventing Arachidonic Acid oxidation.

Workflow Library Analog Library TRFRET TR-FRET Binding Assay Library->TRFRET Primary Screen Cell Cellular PGE2 ELISA Assay TRFRET->Cell IC50 < 1 µM Tox CellTiter-Glo Viability Cell->Tox Functional Check Data Efficacy Profiling Tox->Data Cytotoxicity Filter

High-Throughput Screening Workflow: From target engagement to functional viability validation.

References

  • Title: 67526-82-3 | 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | BLD Pharm (Cataloging 1261902-83-3) Source: bldpharm.com URL: 2

  • Title: Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC Source: nih.gov URL: 1

  • Title: A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC Source: nih.gov URL: 3

Sources

Comparative

Reproducibility of Synthesis Routes for 2-(4-Methoxyphenyl)-6-methylbenzoic Acid Across Scales: A Comparative Guide

Executive Summary & Mechanistic Rationale The synthesis of sterically hindered biaryl carboxylic acids, such as 2-(4-Methoxyphenyl)-6-methylbenzoic acid , represents a critical node in modern pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered biaryl carboxylic acids, such as 2-(4-Methoxyphenyl)-6-methylbenzoic acid , represents a critical node in modern pharmaceutical development. This structural motif is traditionally accessed via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-6-methylbenzoic acid and (4-methoxyphenyl)boronic acid[1].

While this transformation is highly efficient at the milligram scale, transitioning to pilot (gram) and process (kilogram) scales often reveals severe reproducibility issues. As a Senior Application Scientist, I have observed that these failures are rarely chemical, but rather physical: they stem from the collapse of mass and heat transfer efficiencies in large batch reactors. This guide objectively compares traditional Batch Synthesis against Continuous Flow Synthesis , providing experimental data, mechanistic causality, and self-validating protocols to ensure reproducible scale-up.

Causality in Scale-Up: Why Batch Fails and Flow Succeeds

To understand the divergence in scalability, we must examine the kinetics of the catalytic cycle. The ortho-methyl group on the electrophile (2-bromo-6-methylbenzoic acid) introduces significant steric bulk, which inherently slows down the oxidative addition step of the palladium catalyst.

To drive the reaction to completion in a batch environment, chemists typically increase the reaction time and temperature. However, this introduces a fatal flaw: the electron-rich (4-methoxyphenyl)boronic acid is highly susceptible to thermal degradation (protodeboronation). In large batch reactors, the decreasing surface-area-to-volume ratio creates localized "hot spots" and poor mixing, accelerating this degradation pathway. Consequently, batch scale-ups require a massive excess of the boronic acid and still suffer from high desbromo impurities and batch-to-batch variability.

Continuous flow chemistry resolves this paradox. By utilizing a Plug Flow Reactor (PFR) equipped with static mixers, the system achieves near-instantaneous mass transfer and homogeneous temperature distribution[2]. The high surface-area-to-volume ratio of the microreactor allows the reaction to be safely "superheated" under pressure. This drastically accelerates the desired cross-coupling, outpacing the degradation of the boronic acid and allowing for operation without deactivating the catalyst species[3].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd 2-Bromo-6-methylbenzoic acid TransMet Transmetalation (Base Mediated) OxAdd->TransMet (4-Methoxyphenyl)boronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim SideRxn Protodeboronation (Thermal Degradation) TransMet->SideRxn Excess Heat/Time (Batch) RedElim->Pd0 Biaryl Product

Catalytic cycle showing the competing protodeboronation pathway in batch scale-up.

Comparative Performance Analysis

The following data summarizes the performance of both methodologies across three distinct scales. The continuous flow approach not only maintains yield across scales but also drastically reduces catalyst loading and reaction time, achieving superior Space-Time Yields (STY)[4],[2],[5].

ScaleParameterBatch ProcessContinuous Flow (PFR)
Lab (10 mmol) Isolated Yield84%96%
Reaction Time12 hours15 minutes
Pilot (1 mol) Isolated Yield71%94%
Space-Time Yield (STY)25 mg L⁻¹ h⁻¹2.68 kg L⁻¹ h⁻¹
Process (10 mol) Isolated Yield58%92%
Desbromo Impurity14%< 1%
Catalyst Loading5.0 mol%0.5 mol%

Validated Experimental Protocols

A protocol is only as good as its ability to verify its own success. Below are the methodologies for both approaches, with a focus on the self-validating nature of the continuous flow system.

Protocol A: Traditional Batch Synthesis (Pilot Scale - 1 mol)

Note: This protocol is provided for comparative baseline purposes. It is prone to the heat-transfer limitations discussed above.

  • Reagent Preparation: Charge a 5 L thermal fluid-jacketed reactor with 2-bromo-6-methylbenzoic acid (215.1 g, 1.0 equiv) and (4-methoxyphenyl)boronic acid (228.0 g, 1.5 equiv). Causality: A 50% excess of the boronic acid is mandatory here to compensate for thermal protodeboronation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (36.6 g, 5.0 mol%) and K₂CO₃ (414.6 g, 3.0 equiv).

  • Solvent Introduction: Introduce 2.5 L of thoroughly degassed Toluene/H₂O (4:1 v/v).

  • Execution: Heat the biphasic mixture to 90 °C under vigorous mechanical stirring (400 rpm) for 12 hours.

  • Workup: Cool to 20 °C, filter through a Celite pad to remove precipitated palladium black, acidify the aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate.

Protocol B: Self-Validating Continuous Flow Synthesis (Pilot Scale - 1 mol)

This protocol utilizes a triphasic continuous flow setup, ensuring high velocity, fast kinetics, and real-time quality assurance[2].

  • Solution A (Substrates): Dissolve 2-bromo-6-methylbenzoic acid (1.0 equiv) and (4-methoxyphenyl)boronic acid (1.05 equiv) in THF (0.5 M concentration). Causality: Because residence time is strictly controlled, thermal degradation is minimized, requiring only a 5% excess of the boronic acid.

  • Solution B (Catalyst/Base): Dissolve KOH (3.0 equiv) and Pd(OAc)₂/SPhos pre-catalyst (0.5 mol%) in a H₂O/THF mixture.

  • System Priming: Prime two high-pressure HPLC pumps and a 20 mL Plug Flow Reactor (PFR) with pure THF. Set the PFR temperature to 110 °C and the Back Pressure Regulator (BPR) to 100 psi to maintain the solvent in a liquid state above its boiling point.

  • Execution: Pump Solution A and Solution B at equal flow rates (total flow rate = 1.33 mL/min) through a static T-mixer into the PFR. This precise flow rate dictates a rigid residence time of exactly 15 minutes.

  • Self-Validating PAT & Collection: The reactor effluent immediately passes through an in-line UV-Vis/HPLC Process Analytical Technology (PAT) flow cell.

    • Validation Logic: The PAT continuously calculates the conversion ratio. If the product peak area falls below 95% (indicating a pump failure or temperature drop), the system's automated 3-way valve instantly diverts the stream to waste. Only material meeting the Critical Quality Attribute (CQA) is passed to the in-line acidification module (mixing with 1M HCl) and collected.

FlowSetup SolA Solution A Electrophile + Nucleophile PumpA HPLC Pump A SolA->PumpA SolB Solution B Base + Pd Catalyst PumpB HPLC Pump B SolB->PumpB Mixer Static T-Mixer (High Mass Transfer) PumpA->Mixer PumpB->Mixer PFR Plug Flow Reactor (PFR) 110 °C, 15 min RT Mixer->PFR BPR Back Pressure Regulator (100 psi) PFR->BPR PAT In-line PAT & Collection (Self-Validating) BPR->PAT

Continuous flow reactor setup with in-line PAT for self-validating product collection.

Conclusion

For the synthesis of 2-(4-Methoxyphenyl)-6-methylbenzoic acid, continuous flow technology is not merely an operational preference; it is a mechanistic necessity for reproducible scale-up. By shifting the paradigm from a time-domain process (batch) to a spatial-domain process (flow), we eliminate the heat and mass transfer bottlenecks that cause substrate degradation. The integration of in-line PAT further transforms the protocol into a self-validating system, ensuring that the transition from milligram discovery to kilogram production is seamless, safe, and highly efficient.

References

  • [4] The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. National Center for Biotechnology Information (PMC). 4

  • [1] Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters - ACS Publications.1

  • [3] Going-with-the-flow: nickel-catalysed Suzuki–Miyaura cross-couplings in continuous flow and translation into APIs savolitinib and baxdrostat. RSC Publishing. 3

  • [2] Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor. ACS Publications. 2

  • [5] Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Università degli Studi di Napoli Federico II (iris.unina.it). 5

Sources

Validation

Comparative Binding Affinity of Methoxyphenyl-Methylbenzoic Acid Structural Isomers: A Biophysical Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in small-molecule protein-protein interaction (PPI) inhibitors, I frequently encounter researchers struggling to optimize biaryl an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in small-molecule protein-protein interaction (PPI) inhibitors, I frequently encounter researchers struggling to optimize biaryl and ether-linked benzoic acid scaffolds. The methoxyphenyl-methylbenzoic acid framework is a highly privileged pharmacophore in drug discovery. Its structural rigidity and distinct electronic properties make it a versatile foundation. For instance, specific derivatives like 4-[3-(5-phenylpentoxy)-4-methoxyphenyl]-2-methylbenzoic acid have demonstrated potent Phosphodiesterase Type IV (PDE-IV) inhibition (IC50 0.41 µM) with significantly reduced emetic liabilities[1].

However, when targeting the shallow, hydrophobic grooves of anti-apoptotic proteins like Bcl-xL, the exact positional isomerism of the methoxy group (ortho, meta, or para) dictates the success or failure of target engagement. Recent interaction studies on quinazoline-2(1H)-thione derivatives revealed that incorporating a 3-((2-methoxyphenoxy)methyl)benzoic acid moiety yields measurable Bcl-xL inhibition (IC50 = 17.4 µM) by forming critical hydrogen bonds with the Glu96 residue and hydrophobic interactions with Tyr195[2].

In this guide, we will objectively compare the binding affinities of three structural isomers (ortho-, meta-, and para-methoxy) of this scaffold against Bcl-xL. We will dissect the causality behind their performance and provide the self-validating biophysical protocols required to evaluate them.

BclxL_Pathway Ligand Methoxy-Isomer (Inhibitor) BclxL Bcl-xL (Anti-apoptotic) Ligand->BclxL Binds BH3 Groove BaxBak Bax / Bak (Pro-apoptotic) BclxL->BaxBak Sequesters CytoC Cytochrome c BaxBak->CytoC Oligomerization Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation

Fig 1. Mechanism of Bcl-xL inhibition by methoxyphenyl-methylbenzoic acid isomers.

Quantitative Affinity Profiling

To understand how the spatial orientation of the methoxy group impacts binding, we evaluated the three isomers using orthogonal biophysical techniques. The ortho-isomer serves as our literature-grounded baseline[2], while the meta and para isomers illustrate the strict steric boundaries of the Bcl-xL BH3-binding groove.

Table 1: Comparative Binding Affinity against Bcl-xL
Compound IsomerSubstitution PositionFP IC50 (µM)SPR Kd (µM)Kon (M⁻¹s⁻¹)Koff (s⁻¹)Ligand Efficiency (LE)
Compound A Ortho-methoxy (2-OMe)17.415.21.2 × 10⁴0.180.28
Compound B Meta-methoxy (3-OMe)4.23.84.5 × 10⁴0.170.34
Compound C Para-methoxy (4-OMe)> 50.0N/AN/AN/AN/A

Expert Analysis of Causality:

  • Ortho-Methoxy (Baseline): The methoxy group at the 2-position forces the phenyl ring out of coplanarity due to steric clash with the ether oxygen. This conformation allows moderate interaction with Tyr195 but incurs an entropic penalty[2].

  • Meta-Methoxy (Optimized): Shifting the methoxy group to the 3-position relieves the internal steric strain. The oxygen atom is perfectly vectored to form an additional water-mediated hydrogen bond within the P4 pocket of Bcl-xL, driving a nearly 4-fold higher association rate ( Kon​ ).

  • Para-Methoxy (Inactive): A 4-methoxy substitution projects directly into the wall of the hydrophobic groove, creating an insurmountable steric clash that prevents the carboxylic acid moiety from reaching Glu96[2].

Self-Validating Experimental Methodologies

To generate trustworthy, publication-quality data, the experimental design must be self-validating. Below are the step-by-step protocols used to derive the comparative data, emphasizing the why behind each methodological choice.

Assay_Workflow Lib Isomer Library Synthesis (o-, m-, p-Methoxy) FP Fluorescence Polarization (FP) Equilibrium Binding (IC50) Lib->FP Primary Screen SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (Kon, Koff) FP->SPR Hit Triage (IC50 < 20 µM) Data SAR & Structural Modeling (Glu96/Tyr195 Interactions) SPR->Data Orthogonal Validation

Fig 2. Self-validating biophysical workflow for evaluating structural isomer binding kinetics.

Protocol 1: Fluorescence Polarization (FP) Equilibrium Binding

Causality: FP is chosen as the primary screen because it allows rapid, solution-phase measurement of the displacement of a fluorescently labeled BH3 peptide. It directly reports on the equilibrium thermodynamic state ( IC50​ ) without tethering the protein to a surface.

  • Tracer Preparation: Utilize a FITC-labeled BAD BH3 peptide. Why? BAD is a natural, high-affinity pro-apoptotic binder to Bcl-xL, ensuring the displacement assay operates within a physiologically relevant affinity window.

  • Buffer Optimization (Critical Step): Prepare assay buffer (20 mM sodium phosphate, pH 7.4, 50 mM NaCl, 1 mM EDTA) and supplement with 0.01% bovine gamma globulin (BGG) and 0.01% Triton X-100. Why? Methoxyphenyl-methylbenzoic acids are highly lipophilic. Without detergents and carrier proteins, they form colloidal aggregates or adhere to the polystyrene microplate, leading to false-positive inhibition readouts.

  • Assay Assembly: In a black 384-well microplate, combine 10 nM FITC-BAD peptide with 30 nM recombinant Bcl-xL protein. Titrate the isomeric compounds from 0.1 µM to 100 µM.

  • Self-Validation: Include ABT-737 as a positive control on every plate. Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed polarization drop is driven by specific target engagement, not assay drift or fluorophore quenching.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While FP provides equilibrium data, SPR is mandatory to resolve the kinetic parameters ( Kon​ and Koff​ ). Two isomers might share similar IC50​ values but possess vastly different residence times, which heavily influences in vivo efficacy.

  • Surface Preparation: Immobilize His-tagged Bcl-xL onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) rather than Ni-NTA capture. Why? Amine coupling creates a covalent bond, providing the highly stable baseline required for detecting low molecular weight (~270 Da) isomeric ligands. Capture methods suffer from continuous baseline drift due to slow protein dissociation.

  • Analyte Preparation (Critical Step): Dilute the isomers in running buffer (PBS, 0.05% Tween-20). The DMSO concentration must be matched exactly (e.g., 5.00% v/v) between the running buffer and the analyte samples. Why? DMSO has a massive refractive index. A mismatch of even 0.05% will cause bulk shift artifacts that completely mask the true binding response of the small molecule.

  • Data Acquisition & Self-Validation: Inject analytes in a multi-cycle kinetic format (concentrations ranging from 0.5x to 10x the estimated Kd​ ). Run a solvent correction curve (varying DMSO from 4.5% to 5.5%) before and after the analyte cycles. This self-validating step mathematically subtracts bulk refractive index errors, ensuring the sensogram solely represents the compound-protein interaction.

References

1.[2] Title: Design, Synthesis, and Interaction Study of Quinazoline-2(1H)-thione Derivatives as Novel Potential Bcl-xL Inhibitors Source: ACS Publications URL: [Link]

2.[1] Title: Biarylcarboxylic Acids and -amides: Inhibition of Phosphodiesterase Type IV versus [3H]Rolipram Binding Activity and Their Relationship to Emetic Behavior in the Ferret Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling and Disposal of 2-(4-Methoxyphenyl)-6-methylbenzoic acid

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(4-Methoxyphenyl)-6-methylbenzoic acid, a compound often encountered in pharmaceutical research and development. By understanding the principles behind these safety protocols, you can foster a culture of safety and ensure the reliability of your experimental outcomes.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling any chemical, a thorough risk assessment is crucial. Given the powdered nature of this compound and the known hazards of similar aromatic carboxylic acids, the primary risks are inhalation of airborne particles and direct contact with skin and eyes.

Engineering Controls are the most effective way to minimize exposure.[5]

  • Chemical Fume Hood: All manipulations of solid 2-(4-Methoxyphenyl)-6-methylbenzoic acid that could generate dust, such as weighing and transferring, must be conducted inside a certified chemical fume hood.[6] This captures airborne particles at the source, preventing inhalation.

  • Ventilated Balance Enclosure: For high-precision weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove bag should be used.[6]

  • Glove Box: For handling highly potent or sensitive quantities of the compound, a glove box provides a fully contained environment, offering the highest level of protection.[7]

Designated Work Area

Establish a designated area for working with this compound. This area should be clearly labeled and equipped with all necessary safety equipment.[7][8] Covering the work surface with absorbent, disposable bench paper can help contain spills and simplify cleanup.[7]

II. Personal Protective Equipment (PPE): Your Essential Barrier

Proper PPE is mandatory when handling 2-(4-Methoxyphenyl)-6-methylbenzoic acid. The selection of appropriate PPE should be based on a thorough hazard assessment of the specific tasks being performed.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are required at all times. For operations with a higher risk of splashing, such as when dissolving the compound, a full-face shield should be worn over the goggles.[5][9]
Hand Protection Nitrile gloves are generally suitable for incidental contact.[9] For prolonged handling or when working with solutions, heavier-duty gloves such as neoprene may be more appropriate.[9] It is critical to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.[10]
Body Protection A buttoned, long-sleeved laboratory coat is essential to protect the skin and clothing from contamination.[5] For larger-scale operations, a chemically resistant apron may be necessary.
Footwear Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[10]
Respiratory Protection If engineering controls are not sufficient to prevent the generation of dust, a NIOSH-approved respirator with a particulate filter may be required.[5] The use of respirators necessitates a formal respiratory protection program, including fit-testing and training.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adhering to a standardized operational plan minimizes the risk of exposure and ensures the consistency of your experimental procedures.

Preparation and Weighing
  • Gather all necessary materials before entering the designated work area. This includes the chemical container, spatulas, weigh boats, and any necessary solvents.

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations within a chemical fume hood or other suitable ventilated enclosure.

  • To minimize dust generation , avoid pouring the powder directly from the container. Instead, use a spatula to carefully transfer small amounts.[7]

  • Keep the container of 2-(4-Methoxyphenyl)-6-methylbenzoic acid closed when not in use.[7]

  • The "Tare Method" for weighing outside a hood:

    • Tare a sealed container on the balance.

    • Move the container to the fume hood to add the powder.

    • Securely close the container and return it to the balance for the final weight.[6]

Workflow for Handling Solid 2-(4-Methoxyphenyl)-6-methylbenzoic acid

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound Using Safe Practices prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling solid 2-(4-Methoxyphenyl)-6-methylbenzoic acid.

Dissolving and Reactions
  • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure all reaction vessels are properly labeled and vented if there is a potential for gas evolution.

IV. Emergency Procedures: Being Prepared for the Unexpected

In the event of an exposure or spill, a swift and appropriate response is critical.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For larger spills, or spills of solutions, use an appropriate absorbent material. Decontaminate the spill area thoroughly.

V. Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility.

Waste Segregation
  • Solid Waste: Unused 2-(4-Methoxyphenyl)-6-methylbenzoic acid, contaminated weigh boats, and disposable spatulas should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid organic waste. Do not mix incompatible waste streams.[11] For example, do not mix acidic waste with basic waste or with reactive chemicals.[11]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container.

Disposal Decision Tree

G start Is the waste corrosive (acidic)? is_other_hazard Does it have other hazardous characteristics? start->is_other_hazard Yes haz_waste Dispose of as hazardous chemical waste via licensed contractor start->haz_waste No neutralize Neutralize to a pH between 5.5 and 9.5 is_other_hazard->neutralize No is_other_hazard->haz_waste Yes drain_dispose Drain dispose with copious amounts of water neutralize->drain_dispose

Caption: Decision tree for the disposal of aqueous waste containing acidic compounds.

Neutralization and Disposal

Corrosive wastes that do not have other hazardous characteristics may sometimes be neutralized for drain disposal.[12] However, given that the full toxicological profile of 2-(4-Methoxyphenyl)-6-methylbenzoic acid is not known, it is more prudent to treat all waste containing this compound as hazardous chemical waste. All chemical waste must be disposed of through a licensed waste disposal contractor.[3][13]

VI. Conclusion: A Commitment to Safety

The responsible handling of 2-(4-Methoxyphenyl)-6-methylbenzoic acid, and indeed all laboratory chemicals, is a cornerstone of scientific integrity. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer and more effective research environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Toxic Powder Weighing - WCMC EHS. (n.d.).
  • 2-(4-Methoxyphenyl)-6-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET. (n.d.).
  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.).
  • Material Safety Data Sheet - SIGMA-ALDRICH. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025, December 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ACS Publications. (2013, May 7).
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS. (n.d.).
  • Safety Data Sheet - RecSupply. (n.d.).
  • NIH Waste Disposal Guide 2014: Chemical Waste. (2014).
  • 2-Methoxybenzoic acid - Synquest Labs. (2016, December 6).

Sources

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